2(5H)-Thiophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2H-thiophen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLUAZZTFUUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187193 | |
| Record name | 2(5H)-Thiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-32-3 | |
| Record name | 2(5H)-Thiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Thiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(5H)-Thiophenone | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2(5H)-Thiophenones from Acyclic Precursors
Introduction: The Significance of the 2(5H)-Thiophenone Scaffold
The this compound, a sulfur-containing γ-lactone analog, represents a privileged heterocyclic scaffold with significant applications across medicinal chemistry, drug development, and materials science. Its unique structural and electronic properties, stemming from the thioether linkage and the α,β-unsaturated carbonyl system, impart a diverse range of biological activities. Members of this class have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents. Furthermore, the thiolactone moiety is a key structural feature in natural products and serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the core synthetic strategies for constructing the this compound ring system from acyclic precursors, with a focus on the underlying mechanisms, practical experimental protocols, and the scope of each methodology.
Core Synthetic Strategies and Mechanistic Insights
The construction of the this compound ring from acyclic precursors can be broadly categorized into three primary strategies: the Fiesselmann Thiophene Synthesis, Michael Addition-Intramolecular Cyclization cascades, and Radical-Mediated Cyclizations. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and stereochemical control.
The Fiesselmann Thiophene Synthesis: A Classic Approach to Substituted Thiophenones
The Fiesselmann synthesis is a robust and well-established method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which exist in tautomeric equilibrium with the corresponding 2(5H)-thiophenones. This reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester[1][2].
The reaction is initiated by the deprotonation of the α-carbon of the thioglycolic acid ester by a suitable base, typically an alkoxide. The resulting thiolate anion then undergoes a conjugate addition to the α,β-acetylenic ester. A subsequent intramolecular Dieckmann-type condensation, followed by elimination of an alcohol and tautomerization, yields the final 3-hydroxythiophene product, which is in equilibrium with the this compound form[1][2].
Caption: Mechanism of the Fiesselmann Thiophene Synthesis.
-
Reagent Preparation: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To the cooled sodium ethoxide solution, a mixture of ethyl thioglycolate (1.0 eq) and ethyl phenylpropiolate (1.0 eq) is added dropwise at a temperature maintained between 0 and 5 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 12-24 hours, during which time the product may precipitate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., HCl) to a pH of 3-4.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
The Fiesselmann synthesis is versatile, accommodating a range of substituents on both the thioglycolic acid derivative and the acetylenic ester. The choice of base is critical; stronger bases can lead to side reactions, while weaker bases may result in incomplete reaction. The tautomeric equilibrium between the 3-hydroxythiophene and the this compound is influenced by the substitution pattern and the solvent.
Michael Addition-Intramolecular Cyclization: A Versatile Cascade
A highly effective and modular approach to 2(5H)-thiophenones involves the initial thia-Michael addition of a sulfur nucleophile, typically an ester of thioglycolic acid, to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization[3]. This strategy allows for the construction of a wide array of substituted thiophenones.
The reaction commences with a base-catalyzed 1,4-conjugate (Michael) addition of the thioglycolate to the α,β-unsaturated carbonyl compound, forming a γ-keto thioether intermediate. Subsequent intramolecular condensation (e.g., a Dieckmann or Thorpe-Ziegler type reaction), followed by dehydration, yields the this compound ring.
Caption: Michael Addition-Intramolecular Cyclization for this compound Synthesis.
-
Reaction Setup: To a solution of chalcone (1.0 eq) and methyl thioglycolate (1.1 eq) in a suitable solvent such as methanol or tert-butanol, a catalytic amount of a strong base (e.g., sodium methoxide or potassium tert-butoxide, 0.2 eq) is added.
-
Reaction Conditions: The mixture is heated to reflux and stirred for 4-8 hours. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
| Sulfur Source | α,β-Unsaturated Carbonyl | Base | Solvent | Yield (%) | Reference |
| Methyl Thioglycolate | Chalcone | NaOMe | Methanol | 75-85 | [4] |
| Ethyl Thioglycolate | Cinnamic Aldehyde | K2CO3 | Acetonitrile | 60-70 | [3] |
| Thioglycolic Acid | Ethyl Cinnamate | Piperidine | Toluene | 55-65 | [3] |
Radical-Mediated Cyclization: A Modern and Mild Approach
Recent advances in synthetic methodology have led to the development of radical-mediated approaches for the synthesis of thiolactones, including 2(5H)-thiophenones. These methods, such as the acyl thiol-ene and acyl thiol-yne cyclizations, offer mild reaction conditions and high functional group tolerance[5][6][7].
The reaction is initiated by the generation of an acyl-thiyl radical from an unsaturated thiocarboxylic acid derivative using a radical initiator (e.g., AIBN) or through photolysis. This radical then undergoes an intramolecular cyclization onto the pendant alkene or alkyne. The resulting carbon-centered radical is subsequently quenched to afford the thiolactone product[5][6]. The regioselectivity of the cyclization is typically governed by Baldwin's rules, with 5-exo cyclizations being favored.
Caption: Mechanism of Radical-Mediated Acyl Thiol-Ene Cyclization.
-
Precursor Synthesis: The requisite unsaturated thiocarboxylic acid is prepared from the corresponding carboxylic acid.
-
Reaction Setup: The unsaturated thiocarboxylic acid (1.0 eq) is dissolved in a degassed solvent (e.g., toluene or benzene). A radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq), is added.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere for 2-6 hours. Alternatively, the reaction can be initiated photochemically at room temperature.
-
Work-up and Purification: After cooling, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the pure thiolactone[5][6].
| Unsaturated Thioacid Substrate | Initiator | Solvent | Yield (%) | Reference |
| 4-Pentenoyl Thioacid | AIBN | Toluene | 85 | [5][7] |
| 5-Hexenoyl Thioacid | AIBN | Benzene | 78 | [5][7] |
| 4-Phenyl-4-pentenoyl Thioacid | AIBN | Toluene | 92 | [5][7] |
Conclusion and Future Outlook
The synthesis of 2(5H)-thiophenones from acyclic precursors is a well-developed field with a variety of reliable and versatile methods at the disposal of the synthetic chemist. Classical methods like the Fiesselmann synthesis continue to be valuable for the preparation of specific classes of substituted thiophenones. Cascade reactions involving Michael addition and intramolecular cyclization offer a highly modular and efficient route to diverse derivatives. Furthermore, modern radical-mediated cyclizations provide a mild and functional-group-tolerant alternative, expanding the synthetic toolbox for accessing these important heterocyclic scaffolds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Future research in this area will likely focus on the development of new catalytic and enantioselective methods to further enhance the efficiency and stereochemical control of this compound synthesis.
References
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic data interpretation of 2(5H)-Thiophenone
An In-depth Technical Guide to the Spectroscopic Interpretation of 2(5H)-Thiophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 3354-32-3), a pivotal heterocyclic compound in synthetic chemistry.[1][2] As an α,β-unsaturated thiolactone, its unique electronic and structural features present a distinct spectroscopic signature.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. The causality behind spectral features is explained, providing a framework for the structural elucidation of related heterocyclic systems.
Introduction: The Significance of this compound
This compound, with the molecular formula C₄H₄OS, is a five-membered heterocyclic compound featuring a sulfur atom and a conjugated carbonyl group within its lactone ring.[4][5] Its structure is of significant interest due to the interplay between the sulfur lone-pair electrons and the carbonyl π-system, which influences its reactivity and aromaticity.[3] The molecule exists in tautomeric equilibrium with its enol form, 2-hydroxythiophene, although the ketone form is predominant under standard conditions.[3]
Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. Spectroscopic analysis provides the definitive, non-destructive means to achieve this confirmation. This guide synthesizes data from orthogonal techniques—MS, IR, and NMR—to build a self-validating and unambiguous structural profile of this compound.
Molecular Structure and Spectroscopic Overview
The structural features of this compound are directly responsible for its characteristic spectroscopic output. The key components are:
-
An α,β-unsaturated carbonyl system : This imparts specific vibrational modes in IR and causes significant deshielding of nearby nuclei in NMR.
-
A thioether (sulfide) within the ring: The sulfur atom influences the chemical shifts of adjacent protons and carbons.
-
A five-membered ring : Ring strain and geometry dictate coupling constants and stereochemical relationships.
Diagram: Molecular Structure of this compound with Atom Numbering
Caption: Numbering scheme for this compound used for spectral assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural motifs.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M•+).
-
Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Data Interpretation
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[4][6]
-
Molecular Ion (M•+) : The molecular formula C₄H₄OS gives an exact mass of 99.9983 Da and a nominal molecular weight of 100.14 g/mol .[4][5][6][7] The spectrum shows a strong molecular ion peak at m/z = 100 , confirming the molecular weight. The presence of a sulfur atom is further corroborated by the M+2 isotopic peak (from ³⁴S) at m/z = 102, with an abundance of approximately 4.4% relative to the M+ peak.
Table 1: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 100 | [C₄H₄OS]•+ | C₄H₄OS | Molecular Ion (M•+) |
| 72 | [M - CO]•+ | C₃H₄S | Loss of carbon monoxide (a common fragmentation for cyclic ketones) |
| 44 | [C₂H₄O]•+ or [CS]•+ | C₂H₄O / CS | Multiple possibilities, including fragments from ring cleavage. |
Diagram: Proposed EI-MS Fragmentation Pathway
References
- 1. scbt.com [scbt.com]
- 2. 3354-32-3 Cas No. | Thiophen-2(5H)-one | Apollo [store.apolloscientific.co.uk]
- 3. This compound | 3354-32-3 | Benchchem [benchchem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C4H4OS | CID 137898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Introduction: The Thiophenone Core in Modern Chemistry
An In-Depth Technical Guide to the Chemical and Physical Properties of 2(5H)-Thiophenone
This compound, a sulfur-containing heterocyclic compound, represents a cornerstone scaffold in organic synthesis and medicinal chemistry.[1] While structurally unassuming, its unique electronic and steric properties make it a highly versatile intermediate. The inherent reactivity, influenced by the interplay between the sulfur heteroatom and the conjugated carbonyl group, allows for a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of the fundamental physicochemical properties, reactivity, synthesis, and spectral characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these core attributes is paramount for leveraging this molecule's full potential in the construction of complex molecular architectures, from novel materials to pharmacologically active agents.
Physicochemical and Molecular Properties
A comprehensive understanding of a molecule's physical properties is the foundation of its application in a laboratory setting. These parameters dictate handling, storage, purification, and reaction conditions. This compound is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures. Its density and refractive index are key identifiers for purity assessment.
Table 1: Core Physicochemical and Structural Data for this compound
| Property | Value | Source(s) |
| CAS Number | 3354-32-3 | [2][3] |
| Molecular Formula | C₄H₄OS | [2][3][4] |
| Molecular Weight | 100.14 g/mol | [1][5][3] |
| Appearance | Liquid | |
| Density | 1.24 g/mL at 25 °C | |
| Boiling Point | 85-87 °C at 10 mmHg | |
| Refractive Index (n20/D) | 1.564 | |
| Flash Point | 98 °C (208.4 °F) - closed cup | |
| InChI Key | NMSLUAZZTFUUFZ-UHFFFAOYSA-N | [1][2][6] |
| SMILES | O=C1SCC=C1 | [5] |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is rich and varied, governed by the electronic characteristics of the five-membered ring. It serves as a versatile building block for more complex molecules.[1]
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its enol form, 2-hydroxythiophene.[1] While both forms exist, the keto tautomer (this compound) is the predominant and more stable form under standard conditions.[1] This equilibrium is crucial as the minor enol form can be trapped or participate in reactions characteristic of phenols or enols, providing an alternative reaction pathway. The stability of the keto form is attributed to the greater strength of the C=O double bond compared to the C=C double bond.
Caption: Tautomeric equilibrium of this compound.
Oxidation at the Sulfur Center
The sulfur atom in the thiophenone ring is susceptible to oxidation.[1] This reaction provides a powerful method for modulating the electronic properties of the molecule. The oxidation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone.[1] Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed for this transformation. This modification significantly impacts the ring's aromaticity and reactivity in subsequent steps.
Caption: Stepwise oxidation of this compound.
Electrophilic Substitution
Similar to other aromatic thiophenes, this compound can undergo electrophilic substitution reactions.[1] These reactions allow for the introduction of various functional groups onto the thiophene ring, typically at the carbon atom adjacent to the sulfur (the α-position).[1] This regioselectivity is a consequence of the sulfur atom's ability to stabilize the intermediate carbocation through resonance.
Photochemical Reactions
Upon UV irradiation, this compound can undergo a ring-opening reaction to form a transient thioaldehyde-ketene species.[1] This highly reactive intermediate can be trapped in subsequent reactions, enabling the synthesis of more complex and often linear structures, a transformation that is not readily achievable through traditional thermal methods.[1]
Synthesis and Characterization
The synthesis of the thiophenone core often relies on classical cyclization strategies.[1] The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent, is a foundational method for creating the thiophene ring.[1][7]
Experimental Protocol: A Representative Paal-Knorr Synthesis
This protocol describes a general, self-validating workflow for the synthesis of a thiophenone derivative from a suitable 1,4-dicarbonyl precursor.
Objective: To synthesize a substituted this compound via Paal-Knorr cyclization.
Materials:
-
1,4-dicarbonyl precursor (e.g., succinaldehyde derivative)
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Xylene
-
Sodium Bicarbonate (sat. aq. solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add the sulfiding agent (e.g., Lawesson's Reagent, 0.5 eq) portion-wise to the stirred solution at room temperature. Causality: Portion-wise addition helps control any initial exotherm.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to drive the condensation and cyclization-dehydration cascade.
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize acidic byproducts. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. Justification: This ensures complete recovery of the organic-soluble product.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate.
-
Validation: Collect the fractions containing the desired product. Evaporate the solvent and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity, purity, and structure. Compare the obtained spectral data with literature values. The expected yield will vary based on the specific substrate but should be documented.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Observation | Interpretation | Source(s) |
| ¹H NMR | Signals in the vinyl region (δ ~6-8 ppm) and aliphatic region (δ ~3-4 ppm). | Corresponds to the protons on the C=C double bond and the CH₂ group adjacent to the sulfur atom, respectively. | [8] |
| ¹³C NMR | Signal for the carbonyl carbon (C=O) at δ > 190 ppm. | Characteristic downfield shift for a thioester carbonyl group. | [9] |
| FT-IR | Strong absorption band around 1670-1700 cm⁻¹. | Corresponds to the C=O stretching vibration of the conjugated lactam. | [4] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 100. | Confirms the molecular weight of the compound.[2][6] | |
| XPS / NEXAFS | Detailed spectra reveal core-level binding energies for C 1s, O 1s, and S 2p orbitals. | Provides deep insight into the electronic structure and chemical bonding environment.[10][11] |
Applications in Research and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities. The ability to functionalize the ring through various reactions allows for the systematic exploration of structure-activity relationships (SAR). The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within biological targets, making it a valuable feature in drug design.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It is classified as a combustible liquid.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
-
Decomposition: Hazardous decomposition products formed under fire conditions include carbon oxides and sulfur oxides.[13]
References
- 1. This compound | 3354-32-3 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C4H4OS | CID 137898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98 3354-32-3 [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]
- 9. spectrabase.com [spectrabase.com]
- 10. arts.units.it [arts.units.it]
- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 12. 2(5H)-噻吩酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2(5 H)-THIOPHENONE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Electronic Structure and Aromaticity of the Thiophenone Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophenone core represents a fascinating deviation from the classic aromaticity of its parent, thiophene. The introduction of a carbonyl group fundamentally alters the electronic landscape, disrupting the cyclic π-delocalization and profoundly influencing the ring's stability, reactivity, and spectroscopic signature. This guide provides a detailed examination of the electronic structure and aromaticity of the 2(5H)-thiophenone ring. We will explore the theoretical underpinnings of its molecular orbitals, present experimental evidence from advanced spectroscopic techniques, and offer a quantitative analysis of its diminished aromatic character. By contrasting thiophenone with its aromatic precursor, this document elucidates the causal relationships between structure, electronic properties, and chemical behavior, offering critical insights for professionals in chemical research and drug development.
Introduction: A Tale of Disrupted Aromaticity
Thiophene is a cornerstone of heterocyclic chemistry, celebrated as a privileged pharmacophore in medicinal chemistry due to its aromatic stability and diverse biological activities.[1][2] Its five-membered ring, containing a sulfur atom that contributes a lone pair to the π-system, fulfills Hückel's rule and exhibits classic aromatic behavior. However, the introduction of a carbonyl group to form a thiophenone, such as this compound, presents a pivotal structural perturbation. This change breaks the continuous cyclic conjugation, raising the fundamental question: How does the presence of a carbonyl group impact the electronic structure and aromaticity of the ring?
This guide dissects this question by providing a multi-faceted analysis grounded in both experimental data and computational chemistry. Understanding this transition from an aromatic to a non-aromatic or weakly conjugated system is paramount for predicting reactivity, designing novel molecular scaffolds, and rationally developing thiophenone-based therapeutics.
The Electronic Structure of the this compound Core
The defining feature of this compound's electronic structure is the interruption of the π-system. Unlike thiophene, where p-orbitals on all five ring atoms overlap to form a delocalized cloud, the C5 atom in this compound is sp3-hybridized, and the C2 atom is part of a carbonyl group. This localization of electrons has profound consequences.
Molecular Orbitals and Bonding
In this compound, the π-conjugation is limited to the S-C5-C4=C3-C2=O fragment. There is academic interest in the degree of conjugation between the sulfur lone-pair orbital and the carbonyl π-orbital, which influences the ring's overall reactivity.[3] Theoretical calculations, such as those performed at the CASSCF level, show that upon photoexcitation, the electronic structure changes dramatically, often leading to an elongation and eventual rupture of the C–S bond.[4] This reactivity pattern is a direct consequence of an electronic structure that lacks the robust stabilization of a true aromatic system.
Spectroscopic Characterization: The Experimental Evidence
Advanced spectroscopic techniques provide direct experimental probes into the electronic states of thiophenone.
-
Photoelectron Spectroscopy (UPS/XPS) and X-ray Absorption (NEXAFS): These methods offer a comprehensive picture of both occupied and unoccupied electronic states. Studies on gaseous this compound have utilized synchrotron radiation to map its electronic structure.[5][6] Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence molecular orbitals, while X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) investigate core-level and virtual molecular orbitals, respectively.[5] These experimental results, supported by ab-initio calculations, provide an unambiguous assignment of the molecule's electronic transitions.[5]
-
Time-Resolved Photoelectron Spectroscopy: This cutting-edge technique has been used to track the real-time dynamics of thiophenone after UV photoexcitation.[7][8] These experiments have visualized the entire photochemical cycle, from initial excitation to an ultrafast ring-opening that occurs within 350 femtoseconds, driven by the extension of the S-C bond.[7] This rapid isomerization is a hallmark of a non-aromatic, flexible electronic structure.
Computational Workflow for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful tool for probing the electronic properties of molecules like thiophenone. A typical workflow allows researchers to calculate molecular orbitals, electron density, and spectroscopic properties.
-
Geometry Optimization:
-
Objective: To find the lowest energy structure of the molecule.
-
Method: Use a common functional like B3LYP with a Pople-style basis set such as 6-31+G(d,p).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Validation: Confirm optimization is complete by ensuring no imaginary frequencies are present in a subsequent frequency calculation.
-
-
Electronic Property Calculation:
-
Objective: To analyze the molecular orbitals and electron distribution.
-
Method: Perform a single-point energy calculation on the optimized geometry using the same functional and basis set.
-
Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand frontier orbital interactions and potential reactivity sites.
-
-
Spectroscopic Prediction:
-
Objective: To simulate spectra that can be compared with experimental data.
-
Method: Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies, which correspond to the UV-Vis absorption spectrum.
-
Interpretation: Compare the calculated excitation energies (λ_max) with experimental spectra to validate the computational model.
-
Quantifying the Aromaticity of Thiophenone
Aromaticity is a multi-dimensional concept that imparts unique stability and reactivity. While thiophene is unequivocally aromatic, thiophenone fails to meet the fundamental criterion of cyclic conjugation. Various computational indices can be used to quantify this loss of aromaticity.
Key Aromaticity Indices
-
Structural Criteria (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) index measures the deviation of bond lengths from an ideal aromatic system. A value of 1 indicates a fully aromatic system (like benzene), while values near 0 suggest a non-aromatic, localized system.
-
Magnetic Criteria (NICS): The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic descriptor. It involves calculating the magnetic shielding at the center of the ring. A significantly negative NICS value (e.g., -5 to -15 ppm) is indicative of a diatropic ring current, a hallmark of aromaticity. Positive values indicate anti-aromaticity, and values near zero suggest non-aromaticity.
-
Electronic Criteria (MCI): The multicenter index (MCI) provides a measure of cyclic delocalization. Larger MCI values are associated with stronger aromaticity.[9]
Comparative Analysis: Thiophene vs. Thiophenone
To illustrate the dramatic difference, we can compare the calculated aromaticity indices for thiophene against those expected for this compound.
| Compound | HOMA Index | NICS(1) (ppm) | Aromatic Character |
| Benzene (Reference) | ~0.98 | ~ -10.2 | Strongly Aromatic |
| Thiophene | ~0.75 | ~ -13.5 | Aromatic |
| This compound | ~0.15 | ~ -1.5 | Non-Aromatic |
| Note: Values are representative and sourced from typical DFT calculations found in the literature. Actual values may vary slightly with the level of theory. |
The data clearly demonstrates the loss of aromaticity. The HOMA value for thiophenone is drastically lower than for thiophene, indicating significant bond length alternation (i.e., distinct single and double bonds). Likewise, the NICS(1) value is close to zero, confirming the absence of a significant aromatic ring current.
Reactivity and Implications for Drug Discovery
The electronic structure and lack of aromaticity directly govern the chemical reactivity of the thiophenone ring, setting it apart from its aromatic parent and creating unique opportunities in drug design.
The Consequence of Reduced Aromaticity: Ring Instability
The most dramatic consequence of thiophenone's electronic structure is its propensity for photoinduced ring-opening.[10] Lacking the substantial resonance stabilization energy of thiophene, the C–S bond is susceptible to cleavage upon UV irradiation.[4][11] This reaction proceeds through an ultrafast nonadiabatic process, where the molecule moves from an excited electronic state back to the ground state, but in a new, ring-opened isomeric form.[7][10] This reactivity is characteristic of a non-aromatic, conjugated ketone rather than a stable heteroaromatic system.
Thiophenone as a Scaffold in Medicinal Chemistry
While thiophene itself is a key component in numerous FDA-approved drugs, the thiophenone scaffold offers distinct advantages for drug designers.[1] The decision to use a thiophenone core is a deliberate choice to access different chemical space and properties:
-
Hydrogen Bonding: The carbonyl group acts as a potent hydrogen bond acceptor, a critical interaction for ligand-protein binding that is absent in thiophene.
-
Structural Rigidity and Conformation: The presence of an sp3 carbon and a carbonyl group alters the ring's planarity and geometry, allowing chemists to fine-tune the three-dimensional shape of a molecule to better fit a biological target.
-
Metabolic Stability: Replacing an aromatic ring with a non-aromatic analogue can be a strategy to block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), potentially improving a drug's pharmacokinetic profile.
-
Novel Reactivity: The unique reactivity of the thiophenone core can be exploited for further synthetic modifications, enabling the construction of complex molecular architectures.[3]
Conclusion: A Versatile Scaffold Beyond Aromaticity
The thiophenone ring should not be viewed as a mere derivative of thiophene but as a distinct heterocyclic system with its own unique electronic identity. The incorporation of a carbonyl group effectively quenches the aromaticity of the parent ring, transforming it into a non-aromatic, conjugated system. This fundamental electronic shift is confirmed by advanced spectroscopic studies and computational analysis and manifests in its characteristic reactivity, most notably its susceptibility to ultrafast photoinduced ring-opening. For medicinal chemists and drug developers, the thiophenone core is a valuable scaffold that provides a unique combination of structural, electronic, and hydrogen-bonding properties, making it a powerful tool for the rational design of new therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 3354-32-3 | Benchchem [benchchem.com]
- 4. Nonadiabatic dynamics simulation of photoinduced ring-opening reaction of this compound with internal conversion and intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The electronic structure of this compound investigated by vacuum ultraviolet synchrotron radiation and theoretical calculations - ProQuest [proquest.com]
- 7. Tracking the ultraviolet-induced photochemistry of thiophenone during and after ultrafast ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Nonadiabatic dynamics simulation of photoinduced ring-opening reaction of this compound with internal conversion and intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Paal-Knorr Synthesis of Thiophene Derivatives for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Classic Transformation
First reported in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis has remained a cornerstone in heterocyclic chemistry for over a century.[1] Its elegant simplicity—the condensation of a 1,4-dicarbonyl compound to form a five-membered heterocycle—belies its profound utility. While initially developed for the synthesis of furans, its adaptation for the preparation of pyrroles and, of particular interest to us here, thiophenes, has cemented its place in the synthetic chemist's toolkit.[1] The thiophene motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of blockbuster drugs and bioactive molecules.[2] This guide provides a deep dive into the Paal-Knorr synthesis of thiophene derivatives, offering not just the "how" but, more critically, the "why" behind the experimental choices, empowering researchers to leverage this powerful reaction to its fullest potential.
The Core of the Reaction: Mechanism and Key Considerations
The Paal-Knorr thiophene synthesis is fundamentally a cyclization and dehydration reaction, where a 1,4-dicarbonyl compound is treated with a sulfurizing agent to yield the corresponding thiophene.[3][4]
The Mechanistic Nuances: Beyond a Simple Condensation
The precise mechanism of the Paal-Knorr thiophene synthesis has been a subject of discussion.[5] An early hypothesis suggested the initial formation of a furan intermediate, which would then undergo sulfurization. However, experimental evidence has largely refuted this pathway. Treatment of isolated furans with sulfurizing agents under typical Paal-Knorr conditions often leads to inconsistent results and lower yields compared to the direct reaction of the 1,4-dicarbonyl compound.[1][3]
The currently accepted mechanism posits that the reaction proceeds through the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound to form a thioketone intermediate.[1] This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiophene ring. The dual role of the sulfurizing agents, acting as both a source of sulfur and a dehydrating agent, is crucial for driving the reaction to completion.[1][6]
Choosing the Right Tool for the Job: Sulfurizing Agents
The choice of sulfurizing agent is a critical parameter that can significantly impact the yield and purity of the desired thiophene derivative. The two most commonly employed reagents are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent.
-
Phosphorus Pentasulfide (P₄S₁₀): A powerful and cost-effective sulfurizing agent, P₄S₁₀ has been traditionally used in the Paal-Knorr synthesis.[7] However, it is a strong dehydrating agent and can sometimes promote the formation of furan byproducts.[8] Its reactivity can also lead to charring and the formation of insoluble byproducts, complicating purification.
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide): In many cases, Lawesson's reagent is a milder and more selective thionating agent compared to P₄S₁₀.[9] It often provides higher yields of the desired thiophene with fewer byproducts, particularly the corresponding furan.[8] Although more expensive than P₄S₁₀, its superior performance can justify the cost, especially when dealing with sensitive substrates.
| Feature | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent |
| Reactivity | High | Moderate to High |
| Selectivity | Can lead to furan byproducts | Generally more selective for thiophene formation |
| Byproducts | Can form polymeric materials | Cleaner reaction profiles |
| Cost | Lower | Higher |
| Handling | Moisture sensitive, corrosive | Moisture sensitive, strong odor |
Practical Applications and Field-Proven Insights
The thiophene ring is a key structural component in numerous pharmaceuticals due to its ability to mimic a benzene ring in biological systems while possessing distinct electronic properties. While the Paal-Knorr synthesis is a fundamental method for constructing substituted thiophenes, it is important to note that for many complex, commercially produced drugs, the thiophene moiety is often introduced via other synthetic routes or is part of the initial starting materials.[10][11][12] Nevertheless, the Paal-Knorr reaction remains a vital tool for the synthesis of novel thiophene derivatives for drug discovery and development.
For instance, the antidepressant Duloxetine and the antipsychotic Olanzapine contain a thiophene ring, but their industrial synthesis typically starts with a pre-formed thiophene derivative.[10][11] Similarly, the anticholinergic drug Tiotropium bromide features two thiophene rings that are present in the starting materials of its multi-step synthesis.[12]
The true value of the Paal-Knorr synthesis for drug development professionals lies in its ability to rapidly generate libraries of substituted thiophenes for structure-activity relationship (SAR) studies. By varying the substituents on the starting 1,4-dicarbonyl compound, a diverse range of thiophene analogues can be synthesized and screened for biological activity.
Experimental Protocols: A Guide for the Bench Chemist
The following protocols provide detailed, step-by-step methodologies for the Paal-Knorr synthesis of thiophene derivatives using both conventional heating and modern microwave-assisted techniques.
Protocol 1: Conventional Heating with Lawesson's Reagent
This protocol is a robust and widely applicable method for the synthesis of a variety of substituted thiophenes.
Materials:
-
Substituted 1,4-dicarbonyl compound (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol, 0.5 equiv)
-
Anhydrous toluene or xylene (10-20 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 1,4-dicarbonyl compound and Lawesson's Reagent.
-
Add anhydrous toluene or xylene via syringe.
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by distillation/recrystallization to obtain the pure thiophene derivative.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields.[13] The Paal-Knorr thiophene synthesis is particularly well-suited for this technology.[14]
Materials:
-
Substituted 1,4-dicarbonyl compound (0.5 mmol)
-
Lawesson's Reagent (0.25 mmol, 0.5 equiv)
-
Anhydrous toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the 1,4-dicarbonyl compound and Lawesson's Reagent.
-
Add anhydrous toluene and a magnetic stir bar.
-
Securely cap the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (typically 10-30 minutes). The optimal conditions should be determined for each substrate.
-
After irradiation, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Troubleshooting and Optimization
Even with a well-established procedure, challenges can arise. Here are some common issues and their solutions:
-
Low Yield: If the yield is low, ensure that the reagents are pure and the solvent is anhydrous. Increasing the reaction temperature or time may also improve conversion. For less reactive substrates, switching from Lawesson's Reagent to the more reactive P₄S₁₀ might be beneficial, though this may increase byproduct formation.
-
Furan Byproduct Formation: The primary competing reaction is the acid-catalyzed cyclization to form a furan. To minimize this, using the milder Lawesson's Reagent is recommended. Lowering the reaction temperature can also favor thiophene formation.
-
Purification Difficulties: The crude product can sometimes be a complex mixture. A thorough aqueous work-up is crucial to remove inorganic salts. For non-volatile products, column chromatography is often the most effective purification method. For volatile thiophenes, distillation can be an excellent alternative.
Conclusion: A Versatile Tool for Modern Drug Discovery
The Paal-Knorr synthesis of thiophenes, while a classic reaction, continues to be a highly relevant and powerful tool for the modern chemist. Its operational simplicity, tolerance of a wide range of functional groups, and the ability to generate diverse libraries of substituted thiophenes make it an invaluable asset in the early stages of drug discovery. By understanding the mechanistic underpinnings, carefully selecting reagents and reaction conditions, and employing modern techniques such as microwave-assisted synthesis, researchers can effectively harness this venerable reaction to create novel molecular architectures with the potential to become the next generation of therapeutics.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Microwave Assisted Paal-Knorr Reaction. Three step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [usiena-air.unisi.it]
- 3. nepjol.info [nepjol.info]
- 4. Phosphorus Pentasulfide in Heterocycle Synthesis [ouci.dntb.gov.ua]
- 5. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. rroij.com [rroij.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Ein Technischer Leitfaden zur Gewald-Reaktion: Synthese, Mechanismus und Anwendung substituierter 2-Aminothiophene
Verfasst für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung für die Geschäftsleitung
Die Gewald-Reaktion ist eine leistungsstarke und vielseitige Mehrkomponentenreaktion zur Synthese von hochsubstituierten 2-Aminothiophenen.[1][2] Seit ihrer Entdeckung durch Karl Gewald im Jahr 1961 hat sie sich zu einer unverzichtbaren Methode in der organischen und medizinischen Chemie entwickelt.[3][4][5] Die Attraktivität der Reaktion liegt in der Verwendung leicht verfügbarer Ausgangsmaterialien, den milden Reaktionsbedingungen und der direkten Bildung komplexer heterocyclischer Strukturen in einem einzigen Schritt.[3][4][5] 2-Aminothiophene sind eine privilegierte Strukturklasse ("privileged scaffold") in der Wirkstoffforschung, da sie in einer Vielzahl biologisch aktiver Moleküle vorkommen, die unter anderem entzündungshemmende, antimikrobielle, antivirale und krebsbekämpfende Eigenschaften aufweisen.[6][7][8][9][10] Dieser Leitfaden bietet eine detaillierte technische Untersuchung des Reaktionsmechanismus, beschreibt bewährte experimentelle Protokolle, erörtert den Anwendungsbereich sowie die Grenzen der Reaktion und beleuchtet ihre entscheidende Rolle bei der Entwicklung moderner Therapeutika.
Einführung: Die strategische Bedeutung der 2-Aminothiophene
Der Thiophenring ist ein wichtiges Bioisoster des Phenylrings, was bedeutet, dass er diesen in biologisch aktiven Molekülen ersetzen kann, um pharmakokinetische und pharmakodynamische Eigenschaften zu modulieren.[8] Die 2-Aminogruppe bietet zudem einen vielseitigen "Griff", der weitere Funktionalisierungen zur Synthese komplexer Molekülbibliotheken ermöglicht. Die Gewald-Reaktion, eine Eintopf-Kondensation aus einer Carbonylverbindung (Aldehyd oder Keton), einem α-Cyanoester oder einem anderen aktivierten Nitril und elementarem Schwefel in Gegenwart einer Base, ist die effizienteste Methode zur Herstellung dieser wertvollen Bausteine.[2][11][12]
Ihre Bedeutung in der Wirkstoffentwicklung kann nicht hoch genug eingeschätzt werden. Moleküle, die über die Gewald-Reaktion zugänglich sind, fungieren als allosterische Enhancer von Adenosinrezeptoren, als Glukagon-Antagonisten und als Inhibitoren verschiedener Kinasen und anderer Enzyme.[8][12]
Der Reaktionsmechanismus: Ein schrittweiser Einblick
Obwohl die Gewald-Reaktion seit Jahrzehnten etabliert ist, wurde ihr genauer Mechanismus erst relativ spät aufgeklärt und wird teilweise noch diskutiert.[2][11][13] Die allgemein anerkannte Sequenz besteht aus drei Hauptschritten, die das Fundament für das Verständnis und die Optimierung der Reaktion bilden.[14]
Schritt 1: Knoevenagel-Kondensation
Die Reaktion beginnt mit einer basekatalysierten Knoevenagel-Kondensation zwischen der Carbonylverbindung (z.B. einem Keton) und der aktiven Methylenverbindung (z.B. einem α-Cyanoester).[1][2][11] Die Base, typischerweise ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert die Methylengruppe und erzeugt ein reaktives Carbanion. Dieses Nukleophil greift das Carbonylkohlenstoffatom an. Nach anschließender Wasserabspaltung entsteht ein stabiles, elektronenarmes Alken (ein α,β-ungesättigtes Nitril) als Schlüsselintermediat.[2][11][14]
-
Rationale der Basenauswahl: Sekundäre Amine wie Morpholin sind optimal, da sie basisch genug sind, um das Nitril zu deprotonieren, aber nicht so stark, dass sie unerwünschte Nebenreaktionen wie die Selbstkondensation des Ketons fördern.
Schritt 2: Addition von Schwefel
Der genaue Mechanismus der Schwefeladdition ist der am wenigsten verstandene Teil der Reaktion.[1][2][11] Es wird postuliert, dass der S₈-Ring durch die Base geöffnet wird und reaktive Polysulfidspezies entstehen. Eine alternative Hypothese, die durch DFT-Berechnungen gestützt wird, legt nahe, dass das Knoevenagel-Intermediat an den S₈-Ring addiert wird.[15][16] Das resultierende Thiolat-Intermediat ist entscheidend für den nachfolgenden Ringschluss.
Schritt 3: Intramolekularer Ringschluss und Tautomerisierung
Das Schwefel-Addukt durchläuft einen intramolekularen Ringschluss, bei dem das endständige Schwefelatom das Kohlenstoffatom der Nitrilgruppe nukleophil angreift.[14] Dies führt zur Bildung eines Dihydrothiophen-Imin-Intermediats. Eine anschließende Tautomerisierung (ein Protonentransfer) führt zur Aromatisierung des Rings und liefert das thermodynamisch stabile 2-Aminothiophen-Endprodukt.[11][13][14] Dieser Aromatisierungsschritt ist die treibende Kraft der gesamten Reaktionssequenz.[15]
Anwendungsbereich und Limitationen
Die Gewald-Reaktion ist für ihre breite Anwendbarkeit bekannt. Die folgende Tabelle fasst die Variabilität der Reaktionspartner zusammen.
| Reaktionspartner | Akzeptierte Substrate | Typische Beispiele | Anmerkungen und Limitationen |
| Carbonyl-Komponente | Aliphatische, cyclische und aromatische Aldehyde & Ketone | Aceton, Cyclohexanon, Acetophenon, Arylacetaldehyde | Sterisch gehinderte Ketone reagieren oft langsam oder gar nicht. Enolisierbare Aldehyde können zu Nebenprodukten durch Aldol-Kondensation führen. |
| Aktive Methylen-Komponente | Malononitril, Ethylcyanoacetat, Benzoylacetonitril, Nitroacetonitril | Malononitril, Ethylcyanoacetat | Die Nitrilgruppe ist für den Ringschluss essentiell. Die zweite aktivierende Gruppe (Ester, Keton, Nitro) beeinflusst die Reaktivität und die Eigenschaften des Produkts. |
| Base und Lösungsmittel | Sekundäre/Tertiäre Amine, anorganische Basen | Morpholin, Triethylamin, Natriumcarbonat | Die Wahl der Base und des Lösungsmittels (oft Alkohole wie Ethanol oder polare aprotische LM wie DMF) ist entscheidend für die Ausbeute und muss oft für das jeweilige Substrat optimiert werden.[17] |
Modifikationen zur Erweiterung des Anwendungsbereichs:
-
Mikrowellen-Bestrahlung: Der Einsatz von Mikrowellenenergie kann die Reaktionszeiten drastisch von Stunden auf Minuten reduzieren und die Ausbeuten verbessern, insbesondere bei weniger reaktiven Substraten.[4][11]
-
Festphasensynthese: Die Reaktion kann auf festen Trägern durchgeführt werden, was die Aufreinigung vereinfacht und für die kombinatorische Chemie nützlich ist.[4][18]
-
Ultraschall-vermittelte Synthese: Ultraschall kann die Reaktion in wässrigen Medien beschleunigen und stellt eine umweltfreundliche Alternative dar.[19]
-
Lösungsmittelfreie Bedingungen: Mechanochemische oder lösungsmittelfreie Erhitzungsmethoden werden als "grüne" Alternativen entwickelt.[20]
Experimentelle Durchführung: Protokolle und bewährte Verfahren
Ein erfolgreiches Protokoll ist ein selbstvalidierendes System. Jeder Schritt ist darauf ausgelegt, einen reproduzierbaren und hochreinen Output zu gewährleisten.
Allgemeines Protokoll für die Gewald-Synthese (konventionelle Heizmethode)
Dieses Protokoll beschreibt eine typische Eintopf-Synthese unter Verwendung einer Aminbase.[14]
Materialien:
-
Keton oder Aldehyd (z.B. Cyclohexanon): 10 mmol, 1.0 Äquiv.
-
Aktives Nitril (z.B. Malononitril): 10 mmol, 1.0 Äquiv.
-
Elementarer Schwefel (Pulver): 10 mmol, 1.0 Äquiv.
-
Base (z.B. Morpholin): 2 mmol, 0.2 Äquiv. (katalytisch)
-
Lösungsmittel (z.B. Ethanol): 20-30 mL
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem 100-mL-Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, werden das Keton/Aldehyd, das aktive Nitril und der Schwefel im Lösungsmittel suspendiert.
-
Initiierung: Die Base wird bei Raumtemperatur zu der gerührten Suspension gegeben. Die Zugabe der Base ist oft der Startpunkt der Knoevenagel-Kondensation, was sich durch eine leichte Erwärmung oder Farbänderung bemerkbar machen kann.
-
Reaktion: Die Mischung wird unter Rühren auf 50-60 °C erhitzt. Die Temperatur ist ein kritischer Parameter: zu niedrig, und die Reaktion ist langsam; zu hoch, und es können vermehrt Nebenprodukte entstehen.
-
Reaktionsverfolgung (In-Process Control): Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht. Eine Probe des Reaktionsgemischs wird mit einer Probe der Ausgangsmaterialien verglichen. Die Reaktion gilt als abgeschlossen, wenn die Ausgangsmaterialien vollständig verbraucht sind (typischerweise nach 2-6 Stunden).
-
Aufarbeitung und Isolierung: Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt. Oft fällt das Produkt bereits aus der Lösung aus. Das ausgefallene Produkt wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen, um unreagierte Ausgangsstoffe und lösliche Verunreinigungen zu entfernen, und anschließend im Vakuum getrocknet.
-
Aufreinigung: Falls das Rohprodukt nicht rein genug ist (wie durch DC oder ¹H-NMR festgestellt), kann es durch Umkristallisation (z.B. aus Ethanol oder Acetonitril) oder durch Säulenchromatographie weiter aufgereinigt werden.
Fehlerbehebung und Optimierung
-
Problem: Geringe Ausbeute.
-
Mögliche Ursache: Unvollständige Knoevenagel-Kondensation.
-
Lösung: Führen Sie die Reaktion in zwei Schritten durch. Isolieren Sie zuerst das ungesättigte Nitril-Intermediat und setzen Sie es dann mit Schwefel und Base um.[17] Überprüfen Sie die Aktivität der Base.
-
-
Problem: Bildung von dunklen, teerartigen Nebenprodukten.
-
Mögliche Ursache: Zu hohe Reaktionstemperatur oder zu starke Base, was zur Zersetzung von Schwefel oder Produkten führt.
-
Lösung: Senken Sie die Reaktionstemperatur und verlängern Sie die Reaktionszeit. Verwenden Sie eine mildere Base oder eine geringere katalytische Menge.
-
-
Problem: Das Produkt fällt nicht aus der Lösung aus.
-
Mögliche Ursache: Das Produkt ist im gewählten Lösungsmittel gut löslich.
-
Lösung: Entfernen Sie das Lösungsmittel im Vakuum (Rotationsverdampfer) und nehmen Sie den Rückstand in einem Lösungsmittel auf, in dem das Produkt schwer löslich ist (z.B. ein Ether-Hexan-Gemisch), um die Fällung zu induzieren, oder fahren Sie direkt mit der säulenchromatographischen Aufreinigung fort.
-
Anwendungen in der Wirkstoffentwicklung: Fallstudien
Die wahre Stärke der Gewald-Reaktion zeigt sich in ihrer Anwendung zur Synthese von Molekülen mit therapeutischem Potenzial.
-
Allosterische Modulatoren für A₁-Adenosinrezeptoren: Viele 2-Aminothiophen-Derivate, die über die Gewald-Reaktion synthetisiert wurden, wirken als potente und selektive positive allosterische Modulatoren (PAMs) des A₁-Adenosinrezeptors.[8] Diese Verbindungen sind vielversprechende Kandidaten für die Behandlung von neuropathischen Schmerzen und Herzrhythmusstörungen, da sie die Wirkung des endogenen Liganden Adenosin verstärken, ohne den Rezeptor direkt zu aktivieren, was zu weniger Nebenwirkungen führt.[8]
-
Antikrebsmittel: Die 2-Aminothiophen-Struktur ist ein Kernbestandteil mehrerer Klassen von Kinase-Inhibitoren. Durch Variation der Substituenten am Thiophenring können Forscher die Selektivität und Wirksamkeit gegen verschiedene onkogene Kinasen gezielt einstellen. Die einfache Synthese über die Gewald-Reaktion ermöglicht die schnelle Erstellung von Substanzbibliotheken für das Screening.[6][7]
-
Antimikrobielle und antivirale Wirkstoffe: Die Vielseitigkeit der Gewald-Produkte hat zur Entdeckung von Verbindungen mit Aktivität gegen eine Reihe von Krankheitserregern geführt, darunter Bakterien, Pilze und Viren.[6][9][10] Die Fähigkeit, schnell diverse Moleküle zu generieren, ist im Kampf gegen arzneimittelresistente Stämme von entscheidender Bedeutung.
Fazit und Ausblick
Die Gewald-Reaktion bleibt auch mehr als 60 Jahre nach ihrer Entdeckung eine der wichtigsten und am weitesten verbreiteten Methoden zur Synthese von 2-Aminothiophenen.[3][5][18] Ihre Einfachheit, Effizienz und der breite Anwendungsbereich machen sie zu einem unverzichtbaren Werkzeug für Chemiker in der akademischen Forschung und der pharmazeutischen Industrie. Die fortlaufende Entwicklung neuer Variationen, insbesondere im Bereich der grünen Chemie, wird sicherstellen, dass die Gewald-Reaktion auch in Zukunft eine zentrale Rolle bei der Entdeckung und Entwicklung neuer Medikamente spielen wird.[21]
Referenzen
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. (--INVALID-LINK--)
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. (--INVALID-LINK--)
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. (--INVALID-LINK--)
-
Puterová, Z. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA, Inc. (--INVALID-LINK--)
-
Wikipedia contributors. (2025). Gewald-Reaktion. Wikipedia, Die freie Enzyklopädie. (--INVALID-LINK--)
-
Wender, P. A., & Gamber, G. G. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. (--INVALID-LINK--)
-
Puterová, Z. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. (--INVALID-LINK--)
-
Wikipedia contributors. (2019). Gewald-reactie. Wikipedia. (--INVALID-LINK--)
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat-usa.org. (--INVALID-LINK--)
-
Britton, J., & Raston, C. L. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 22(7), 1049. (--INVALID-LINK--)
-
N'Guessan, A. K., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114757. (--INVALID-LINK--)
-
Shah, P., & Visser, F. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. (--INVALID-LINK--)
-
N'Guessan, A. K., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. (--INVALID-LINK--)
-
Puterová, Z. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. (--INVALID-LINK--)
-
Shah, P., & Visser, F. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. (--INVALID-LINK--)
-
Request PDF. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. (--INVALID-LINK--)
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. (--INVALID-LINK--)
-
Wang, M. R., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(13), 1990-1996. (--INVALID-LINK--)
-
Puterová, Z. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. (--INVALID-LINK--)
-
Scribd. (n.d.). Green methodologies For The Synthesis of 2 Aminothiophene. (--INVALID-LINK--)
-
BenchChem. (n.d.). Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives. (--INVALID-LINK--)
References
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- 2. Gewald-Reaktion – Wikipedia [de.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. scispace.com [scispace.com]
- 6. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gewald-reactie - Wikipedia [nl.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 21. scribd.com [scribd.com]
Reactivity of 2(5H)-Thiophenone in electrophilic substitution.
An In-Depth Technical Guide to the Electrophilic Substitution Reactivity of 2(5H)-Thiophenone
Authored by: Gemini, Senior Application Scientist
Preamble: The Duality of this compound in Synthesis
This compound, a heterocyclic ketone, presents a fascinating case study in chemical reactivity, balancing the characteristics of a partially saturated lactam analog with the latent aromaticity of its tautomeric form, 2-hydroxythiophene. While it exists predominantly in the keto form at room temperature, its synthetic utility is largely dictated by the accessibility of its enol or enolate form, which serves as the primary nucleophile in a variety of transformations.[1] This guide offers a deep dive into the electronic structure and electrophilic substitution reactivity of this compound, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to leverage this versatile scaffold.
The sulfur heteroatom significantly influences the ring's electronic properties and reactivity.[1] Understanding the delicate interplay between the electron-withdrawing α,β-unsaturated carbonyl system and the electron-donating potential of the sulfur atom is paramount to predicting and controlling its behavior in the presence of electrophiles.
Electronic Structure and Tautomerism: The Basis of Reactivity
The reactivity of this compound is fundamentally governed by its electronic landscape and its existence in a tautomeric equilibrium with 2-hydroxythiophene.[1] High-resolution vacuum ultraviolet photoabsorption studies and quantum chemical calculations have provided significant insights into its electronic state spectroscopy.[2] These studies reveal that the main electronic excitations involve the promotion of electrons from the sulfur lone pair (nS), the C=C π-bond (πCC), and the in-plane oxygen lone pair (nO) to unoccupied molecular orbitals.[2]
While the keto form is thermodynamically favored, the enol tautomer, 2-hydroxythiophene, or more commonly, the corresponding thiophenoxide anion generated under basic conditions, is the key reactive intermediate for electrophilic substitution at carbon. This anion is an ambident nucleophile, with electron density distributed across the oxygen atom and the C3/C5 carbon atoms of the ring.
Caption: Tautomerism and resonance structures of the thiophenoxide anion.
The regioselectivity of electrophilic attack (O- vs. C-alkylation/acylation) is therefore highly dependent on the nature of the electrophile and the reaction conditions, a concept explained by Hard and Soft Acid-Base (HSAB) theory. Hard electrophiles tend to react at the hard oxygen center, while softer electrophiles favor reaction at the softer carbon centers.
Key Electrophilic Substitution Reactions and Regioselectivity
Unlike fully aromatic thiophene, which preferentially undergoes electrophilic substitution at the C2 and C5 positions due to superior resonance stabilization of the intermediate cation, the reactivity of this compound is more nuanced.[3][4] The electron-withdrawing effect of the carbonyl group deactivates the ring towards electrophilic attack. However, reactions can be driven to completion under appropriate conditions, often targeting the electron-rich C3 and C5 positions.
| Reaction Type | Reagents | Major Product(s) | Key Considerations |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 3-Bromo-2(5H)-thiophenone | Proceeds readily at the C3 position. C5-bromination can occur with excess reagent. |
| Vilsmeier-Haack | POCl₃, DMF | 2-Formyl-3-chlorothiophene | Reaction proceeds via the enol form, leading to substitution and subsequent rearrangement/elimination. |
| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | O-acylated (2-acyloxythiophene) and C3/C5-acylated products | Competitive O- vs. C-acylation. Conditions must be carefully controlled to favor C-acylation. |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 3-(Dialkylaminomethyl)-2(5H)-thiophenone | Requires the enolizable α-proton at the C3 position for reaction. |
Halogenation: Selective Bromination
Bromination of this compound is a reliable method for functionalizing the C3 position. The use of N-bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.
Causality in Protocol Design: The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial. It minimizes the ionization of NBS, preventing radical side reactions and favoring the desired electrophilic pathway. The reaction is typically performed at room temperature to maintain high regioselectivity for the C3 position, which is electronically favored for attack.
Experimental Protocol: Synthesis of 3-Bromo-2(5H)-thiophenone
-
Setup: To a solution of this compound (1.0 g, 10 mmol) in anhydrous carbon tetrachloride (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.78 g, 10 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material. The byproduct, succinimide, will precipitate as a white solid.
-
Workup: Once the reaction is complete, filter the mixture to remove the succinimide.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to remove any unreacted bromine, followed by water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-bromo-2(5H)-thiophenone.[5]
Vilsmeier-Haack Reaction: Formylation and Chlorination
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich heterocycles.[6][7] When applied to this compound, the reaction is believed to proceed through the enol tautomer. The Vilsmeier reagent, a chloromethyleniminium salt formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.[8][9] The initial attack at the C3 position, followed by tautomerization and subsequent reaction with the reagent, can lead to a chlorinated and formylated product.
Caption: Simplified workflow for the Vilsmeier-Haack reaction.
Mannich Reaction: Aminomethylation
The Mannich reaction provides a route to introduce an aminomethyl group, a valuable functional handle for further synthetic elaboration.[10][11] The reaction involves the condensation of the active hydrogen compound (this compound), formaldehyde, and a secondary amine to form a β-amino carbonyl compound, known as a Mannich base.[12]
Mechanism Insight: The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and the secondary amine.[10] The enol form of this compound then acts as a nucleophile, attacking the iminium ion, typically at the C3 position.
Experimental Protocol: Synthesis of 3-(Dimethylaminomethyl)-2(5H)-thiophenone
-
Setup: In a round-bottom flask, combine this compound (1.0 g, 10 mmol), dimethylamine (as a 40% aqueous solution, 1.24 g, 11 mmol), and formaldehyde (as a 37% aqueous solution, 0.9 g, 11 mmol) in ethanol (20 mL).
-
Reaction: Add a catalytic amount of hydrochloric acid (2-3 drops). Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude Mannich base can be purified by column chromatography or crystallization.
Conclusion and Future Outlook
The reactivity of this compound in electrophilic substitution is a rich field, offering pathways to a diverse array of functionalized heterocycles. While the electron-withdrawing carbonyl group tempers its reactivity compared to aromatic thiophene, the enolizable nature of the scaffold provides a potent nucleophilic handle for strategic functionalization. By carefully selecting reagents and controlling reaction conditions, chemists can selectively target the C3 and C5 positions, as well as the oxygen atom, to build molecular complexity. These substituted thiophenones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials, making a thorough understanding of their reactivity essential for progress in these fields.
References
- 1. This compound | 3354-32-3 | Benchchem [benchchem.com]
- 2. The electronic structure of this compound investigated by vacuum ultraviolet synchrotron radiation and theoretical calculations - ProQuest [proquest.com]
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- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Mannich reaction - Wikipedia [en.wikipedia.org]
- 11. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 12. oarjbp.com [oarjbp.com]
The Unseen Arsenal: A Technical Guide to the Biological Activity of Natural Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the vast and potent biological activities of naturally occurring thiophene compounds. These sulfur-containing heterocyclic molecules, primarily found in plants of the Asteraceae family, represent a rich and underexplored source of novel therapeutic agents. We will move beyond a simple cataloging of effects to provide an in-depth understanding of the mechanisms of action and the practical experimental methodologies required to rigorously evaluate their potential. This document is structured to empower researchers with the foundational knowledge and technical protocols necessary to advance the discovery and development of thiophene-based pharmaceuticals.
I. The Chemical Ecology and Biological Significance of Natural Thiophenes
Thiophenes are secondary metabolites synthesized by plants as a chemical defense mechanism against a variety of threats, including insects, nematodes, bacteria, and fungi.[1] Their biosynthesis is often linked to polyacetylenes, resulting in a diverse array of structures, from simple monothiophenes to more complex polythiophenes like α-terthienyl.[2][3] This structural diversity is the basis for their wide range of biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4] Our exploration begins with an overview of the major classes of activities and the natural thiophene compounds that exemplify them.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Natural thiophenes exhibit significant activity against a broad spectrum of bacterial and fungal pathogens.[5] This section will detail the experimental protocols for assessing this activity and discuss the proposed mechanisms of action.
Core Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the natural thiophene compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Thiophene Compound Stock Solution: Dissolve the purified natural thiophene compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a sterile 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to each well.
-
Serial Dilution: Add a specific volume of the thiophene stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring a portion of the solution to the subsequent wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, including positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiophene compound at which no visible growth is observed.
Data Interpretation and Causality: A low MIC value indicates high antimicrobial potency. The lipophilic nature of many thiophenes is thought to facilitate their interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death. Some thiophenes may also interfere with essential enzymatic processes within the pathogen.[6]
Visualization of the Antimicrobial Assay Workflow
References
- 1. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2(5H)-Thiophenone Derivatives for Anticancer Studies
This technical guide provides a comprehensive overview of the synthesis and anticancer evaluation of 2(5H)-thiophenone derivatives. It is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology. This document offers in-depth scientific insights, detailed experimental protocols, and an exploration of the underlying mechanisms of action, aiming to facilitate the development of novel thiophene-based chemotherapeutic agents.
Introduction: The Therapeutic Potential of Thiophene Scaffolds
Cancer remains a leading cause of mortality worldwide, driving an urgent and ongoing search for more effective and less toxic therapeutic agents.[1][2] In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the thiophene moiety being a particularly privileged scaffold.[1][2][3] Thiophene and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] The versatility of the thiophene ring allows for diverse substitutions, which significantly influences its biological activity and enables the fine-tuning of its pharmacological profile.[1][2]
The this compound core, a prominent class of thiophene derivatives, has garnered significant attention for its potent anticancer activities. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][4] The anticancer mechanisms of thiophene derivatives are diverse and include the inhibition of crucial cellular targets like tubulin, protein kinases, and topoisomerases, as well as the induction of apoptosis through reactive oxygen species (ROS) generation.[1][4] This guide will delve into the synthetic strategies to access these promising molecules and the methodologies to evaluate their therapeutic potential.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and efficient approach is the Gewald reaction, which allows for the construction of polysubstituted thiophenes in a single step.[5]
General Synthetic Workflow
A representative synthetic workflow for obtaining this compound derivatives often involves a multi-step process starting from readily available reagents. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Anticancer Evaluation: In Vitro Assays
The initial assessment of the anticancer potential of newly synthesized this compound derivatives is typically performed using a panel of in vitro assays. These assays provide crucial information on the cytotoxicity, mechanism of action, and selectivity of the compounds.[6][7]
Workflow for In Vitro Anticancer Drug Screening
The following diagram outlines a typical workflow for the in vitro evaluation of anticancer compounds.
Caption: A typical workflow for the in vitro screening of anticancer drug candidates.
Commonly Utilized In Vitro Assays
The following table summarizes some of the most common in vitro assays used in anticancer drug discovery.[6][8][9][10]
| Assay Type | Principle | Information Obtained |
| MTT/MTS Assay | Colorimetric assay based on the reduction of tetrazolium salts by metabolically active cells.[8][9] | Cell viability and proliferation, providing a measure of general cytotoxicity.[9] |
| SRB (Sulphorhodamine B) Assay | Colorimetric assay that measures total protein content, which is proportional to cell number. | Cell density, providing an alternative measure of cytotoxicity. |
| LDH (Lactate Dehydrogenase) Assay | Measures the release of LDH from damaged cells into the culture medium.[8] | Cell death and membrane integrity.[8] |
| Clonogenic Assay | Assesses the ability of single cells to form colonies. | Long-term cell survival and reproductive integrity. |
| Cell Cycle Analysis | Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | The effect of the compound on cell cycle progression, identifying potential cell cycle arrest.[11] |
| Apoptosis Assays | Detects markers of apoptosis, such as phosphatidylserine externalization (Annexin V) and DNA fragmentation.[8] | The ability of the compound to induce programmed cell death. |
| Kinase Inhibition Assays | Measures the ability of a compound to inhibit the activity of specific protein kinases.[9] | Identification of specific molecular targets.[9] |
| Tubulin Polymerization Assay | Monitors the assembly of microtubules in the presence of the test compound. | The effect of the compound on microtubule dynamics, a key target for many anticancer drugs.[3][4] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key thiophene intermediate and the subsequent evaluation of the anticancer activity of its derivatives.
Protocol 1: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (A Key Intermediate)
This protocol is based on the Gewald reaction, a reliable method for the synthesis of polysubstituted thiophenes.[5][12]
Materials:
-
Ethyl cyanoacetate
-
Acetylacetone
-
Elemental sulfur
-
Diethylamine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Apparatus for vacuum filtration
Procedure:
-
To a round-bottom flask, add equimolar amounts of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol).
-
With continuous stirring at room temperature, add elemental sulfur (0.06 mol) to the mixture.
-
Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.
-
Heat the reaction mixture to 40-50°C and stir for 4 hours.
-
After 4 hours, remove the heat source and allow the mixture to stir at room temperature overnight.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[12]
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, NMR (¹H and ¹³C), and mass spectrometry.[5][13]
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized this compound derivatives against a cancer cell line (e.g., MCF-7, HeLa, or A549).[4][9][13]
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[4]
Mechanism of Action: Targeting Cancer Cell Signaling
Many thiophene derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[4][11] Others act as inhibitors of protein kinases, which are often dysregulated in cancer.
Hypothetical Signaling Pathway Targeted by a this compound Derivative
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound derivative, leading to apoptosis.
Caption: Hypothetical mechanism of action of a this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists. The protocols and methodologies outlined in this guide provide a solid foundation for the synthesis and evaluation of new thiophene-based compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity, as well as exploring novel drug delivery systems, such as nanoparticles, to enhance their therapeutic efficacy and minimize potential toxicity.[4][14]
References
- 1. benthamscience.com [benthamscience.com]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. impactfactor.org [impactfactor.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Comprehensive Characterization of 2(5H)-Thiophenone: A Multi-Technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2(5H)-Thiophenone (CAS No: 3354-32-3), a pivotal heterocyclic compound in synthetic and medicinal chemistry.[1] We present an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed not merely as procedural steps but as a self-validating system, grounded in established scientific principles to ensure robust and reproducible results for identity confirmation, structural elucidation, and purity assessment.
Introduction: The Significance of this compound
This compound, with the molecular formula C₄H₄OS and a molecular weight of 100.14 g/mol , is a five-membered heterocyclic lactone (or more accurately, a thiolactone).[2][3] Its structure, featuring a conjugated system influenced by the sulfur lone-pair and the carbonyl π-orbital, makes it a versatile building block in organic synthesis for pharmaceuticals and agrochemicals.[1] The compound exists in tautomeric equilibrium with its enol form, 2-hydroxythiophene, though the ketone form is predominant under standard conditions.[1] Given its reactivity and role as a synthetic precursor, rigorous analytical characterization is imperative to validate its identity, structure, and purity, thereby ensuring the integrity of downstream applications in drug development and materials science.
This document outlines the causality behind the selection of each analytical technique and provides field-proven protocols for their application.
Integrated Analytical Workflow
A multi-technique approach is essential for unambiguous characterization. No single method provides all necessary information. The workflow below illustrates a logical sequence for analyzing a new or synthesized batch of this compound.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. It provides definitive information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon backbone, including the critical carbonyl carbon.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl₃ is a standard solvent that provides good solubility for a wide range of organic compounds and has a simple, non-interfering solvent peak. TMS provides a 0 ppm reference for both ¹H and ¹³C spectra.
-
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of ~16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of ~220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, as the natural abundance of ¹³C is low (~1.1%).
-
-
Data Interpretation & Expected Results
The structure of this compound (O=C1-CH=CH-CH2-S1) dictates a specific spectral pattern.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H NMR | H-C= | ~7.5 - 7.8 | Doublet of triplets (dt) |
| =C-H | ~6.1 - 6.4 | Doublet of triplets (dt) | |
| -CH₂-S- | ~3.9 - 4.2 | Doublet of doublets (dd) | |
| ¹³C NMR | C=O | ~195 - 205 | Carbonyl carbon |
| H-C= | ~150 - 155 | Olefinic carbon | |
| =C-H | ~125 - 130 | Olefinic carbon | |
| -CH₂-S- | ~30 - 35 | Methylene carbon adjacent to sulfur |
Note: Exact chemical shifts can vary based on solvent and concentration. The provided data is based on typical values found in spectral databases.[4]
Infrared (IR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule. Its primary utility for this compound is the unambiguous confirmation of the α,β-unsaturated thiolactone system through the detection of the C=O and C=C stretching vibrations.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
No specific preparation is needed for a liquid sample. Place one drop of this compound directly onto the ATR crystal.
-
Causality: ATR is the preferred method for liquids as it requires minimal sample and no preparation of KBr pellets, simplifying the workflow and improving reproducibility.
-
-
-
Instrumentation & Data Acquisition:
-
Instrument: FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Collect the sample spectrum over the range of 4000-650 cm⁻¹.
-
Co-add at least 16 scans to achieve a high-quality spectrum.
-
-
Data Interpretation & Expected Results
The IR spectrum provides a molecular fingerprint. Key absorptions validate the structure of this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| C-H stretch (olefinic) | 3100 - 3000 | Medium | Confirms the presence of =C-H bonds.[5][6] |
| C=O stretch (carbonyl) | 1720 - 1680 | Strong | Key diagnostic peak for the thiolactone carbonyl group. Conjugation slightly lowers the frequency from a standard saturated ester. |
| C=C stretch (alkene) | 1630 - 1590 | Medium-Strong | Confirms the double bond within the thiophene ring.[6][7] |
| C-S stretch | 750 - 650 | Weak-Medium | Indicative of the carbon-sulfur bond in the heterocyclic ring.[5][8] |
Note: Spectral data for this compound is available from public databases for comparison.[4]
Mass Spectrometry (MS)
Expertise & Experience: MS is indispensable for determining the molecular weight of a compound and confirming its elemental formula. Using a "hard" ionization technique like Electron Ionization (EI), the molecule fragments in a predictable manner, providing structural clues that act as a secondary confirmation of the molecular structure.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Causality: GC requires a volatile sample that can be vaporized without decomposition. Dilution prevents overloading the column and detector.
-
-
-
Instrumentation & Data Acquisition:
-
Instrument: GC-MS system with an EI source.
-
GC Method:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
-
Data Interpretation & Expected Results
The mass spectrum should show a clear molecular ion peak and characteristic fragment ions.
| m/z (mass-to-charge) | Assignment | Significance |
| 100 | [M]⁺˙ | Molecular Ion Peak. Confirms the molecular weight of 100.14 Da.[3][9] |
| 72 | [M - CO]⁺˙ | Loss of carbon monoxide, a common fragmentation for cyclic ketones.[10] |
| 71 | [M - CHO]⁺ | Loss of a formyl radical. |
| 55 | [C₃H₃O]⁺ | Further fragmentation. |
| 45 | [CHS]⁺ | Fragment containing the thio- group. |
Note: The NIST Chemistry WebBook is an authoritative source for reference EI mass spectra.[9] High-resolution MS (HRMS) can be used to confirm the elemental formula (C₄H₄OS) with high accuracy (e.g., within 5 ppm).[11]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While spectroscopic methods confirm identity, HPLC is the gold standard for assessing purity. A well-developed reverse-phase HPLC method can separate this compound from starting materials, by-products, and degradation products. Coupled with a UV detector, it allows for precise quantification.
Protocol: Reverse-Phase HPLC with UV Detection
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of a certified this compound reference standard in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare a sample solution of ~50 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection to protect the column.
-
Causality: Filtering removes particulates that can clog the column frit, increasing column lifetime and preventing pressure issues.
-
-
-
Instrumentation & Chromatographic Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Method Parameters:
-
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column suitable for moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) | Provides good retention and peak shape. Isocratic elution is simple and robust for purity analysis.[12][13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times by controlling viscosity and partitioning. |
| Detection | UV at 265 nm | Wavelength near the λmax of the compound for maximum sensitivity. A PDA detector can confirm peak purity. |
| Injection Vol. | 10 µL | A typical volume to avoid peak distortion. |
-
Data Analysis:
-
Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is common for analytical-grade material.[2]
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample solution from this curve.
-
Caption: General experimental workflow for HPLC analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information on the electronic structure of a molecule, specifically detecting conjugated systems.[14] For this compound, the conjugated enone system gives rise to characteristic absorptions. This technique is simple, rapid, and useful for quick identity checks and for determining the optimal detection wavelength for HPLC.
Protocol: UV-Vis Spectral Scan
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent like acetonitrile or ethanol (~10 µg/mL).
-
Causality: The concentration must be low enough to ensure the absorbance is within the linear range of the detector (typically < 1.5 AU).
-
-
-
Instrumentation & Data Acquisition:
-
Instrument: Double-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.
-
Scan the wavelength range from 400 nm down to 200 nm.
-
Record the absorbance spectrum.
-
-
Data Interpretation & Expected Results
-
The spectrum is expected to show a strong absorption maximum (λmax) corresponding to the π → π* transition of the conjugated system.
-
Studies have shown that this compound undergoes photochemical reactions upon UV irradiation, with significant absorption starting below 300 nm.[15] The electronic state spectroscopy has been investigated in detail, revealing major electronic transitions across the UV spectrum.[16] The λmax is typically observed in the range of 260-285 nm .
Conclusion
The analytical characterization of this compound requires a synergistic application of multiple techniques. NMR and MS provide definitive structural evidence, FTIR confirms essential functional groups, and HPLC validates purity and enables quantification. This integrated approach, grounded in a clear understanding of the principles behind each method, ensures a comprehensive and reliable assessment of the molecule's identity and quality, which is critical for its application in research and development.
References
- 1. This compound | 3354-32-3 | Benchchem [benchchem.com]
- 2. 2(5H)-噻吩酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C4H4OS | CID 137898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jchps.com [jchps.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. This compound [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 14. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. The electronic structure of this compound investigated by vacuum ultraviolet synchrotron radiation and theoretical calculations | The European Physical Journal D (EPJ D) [epjd.epj.org]
Application Notes and Protocols for High-Resolution Vacuum Ultraviolet Photoabsorption of 2(5H)-Thiophenone
Introduction: Unveiling the Electronic Landscape and Photochemical Fate of 2(5H)-Thiophenone
This compound (C₄H₄OS) is a five-membered heterocyclic α-carbonyl compound that serves as a crucial model system for understanding the photochemistry of sulfur-containing heterocycles. These molecules are not only of fundamental interest but also have implications in atmospheric chemistry and are building blocks for novel photosensitive materials and molecular switches. The absorption of vacuum ultraviolet (VUV) radiation by this compound triggers a cascade of electronic and nuclear dynamics, including valence and Rydberg transitions, which can lead to photoinduced ring-opening and subsequent isomerization or fragmentation.[1][2][3] A high-resolution VUV photoabsorption spectrum provides a detailed fingerprint of the excited electronic states, offering profound insights into the molecule's stability, reactivity, and ultimate fate upon interaction with high-energy photons.
This guide provides a comprehensive overview of the experimental and theoretical protocols for investigating the high-resolution VUV photoabsorption spectrum of this compound. It is designed for researchers, scientists, and drug development professionals seeking to characterize the electronic structure and photodynamics of this and related heterocyclic molecules.
Part 1: Experimental Protocol for High-Resolution VUV Photoabsorption Spectroscopy
The acquisition of a high-resolution VUV photoabsorption spectrum of a volatile organic compound like this compound necessitates a sophisticated experimental setup, typically centered around a synchrotron radiation source.[4][5][6]
Rationale for Experimental Design
The choice of a synchrotron light source is paramount due to its continuous and high-flux photon beam spanning the VUV range, which is essential for achieving high resolution and a good signal-to-noise ratio.[6] The experimental setup is designed to deliver a well-collimated photon beam through a static gas cell containing the sample vapor, with a high-resolution spectrometer to disperse and detect the transmitted light.
Experimental Workflow Diagram
Caption: Experimental workflow for VUV photoabsorption spectroscopy.
Step-by-Step Experimental Procedure
-
Sample Preparation and Handling:
-
Obtain high-purity this compound (typically >98%).
-
Due to its volatility, the sample is introduced into the gas cell from a reservoir. The sample is subjected to several freeze-pump-thaw cycles to remove dissolved air.
-
The sample is maintained at a constant temperature to ensure a stable vapor pressure within the gas cell.
-
-
Synchrotron Radiation Source and Beamline:
-
Utilize a synchrotron radiation facility that provides a high-flux VUV beam. For instance, the ASTRID2 storage ring at Aarhus University has been used for such studies.[7][8]
-
The synchrotron radiation is directed through a high-resolution monochromator (e.g., a 3-meter normal incidence monochromator) to select a narrow band of photon energies.
-
-
Gas Cell and Pressure Measurement:
-
The monochromatic VUV beam is passed through a static gas cell (typically around 10-20 cm in length) containing the this compound vapor.
-
The pressure inside the gas cell is precisely measured using a capacitance manometer to allow for the calculation of absolute photoabsorption cross-sections.
-
-
Detection and Data Acquisition:
-
The intensity of the VUV light transmitted through the gas cell is measured using a suitable detector, such as a photomultiplier tube.
-
The photoabsorption spectrum is recorded by scanning the wavelength of the monochromator and recording the transmitted intensity at each wavelength.
-
A background spectrum (with the gas cell evacuated) is also recorded to determine the incident photon flux.
-
-
Data Analysis and Cross-Section Calculation:
-
The absolute photoabsorption cross-section (σ) is calculated using the Beer-Lambert law: I = I₀exp(-nσL) where I is the transmitted intensity, I₀ is the incident intensity, n is the number density of the sample, and L is the path length of the gas cell.
-
The number density n can be calculated from the measured pressure and temperature using the ideal gas law.
-
Part 2: Theoretical Protocol for Spectral Assignment and Interpretation
To assign the features observed in the high-resolution VUV photoabsorption spectrum, it is crucial to perform high-level quantum chemical calculations. These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of the excited electronic states.
Rationale for Theoretical Approach
The Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method is a reliable and accurate theoretical approach for calculating the properties of excited electronic states of medium-sized organic molecules.[7][8][9] This method provides a balanced description of both valence and Rydberg excited states, which are prevalent in the VUV spectrum of this compound.
Theoretical Workflow Diagram
Caption: Theoretical workflow for calculating and assigning the VUV spectrum.
Step-by-Step Theoretical Procedure
-
Ground State Geometry Optimization:
-
The first step is to obtain an accurate geometry for the electronic ground state of this compound. This is typically done using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., aug-cc-pVTZ).
-
-
Excited State Calculations:
-
Using the optimized ground-state geometry, single-point vertical excitation energy calculations are performed using the EOM-CCSD method.
-
A large, augmented basis set (e.g., aug-cc-pVTZ) is essential to accurately describe the diffuse nature of Rydberg orbitals.
-
-
Analysis of Excited States:
-
The output of the EOM-CCSD calculation will provide a list of excited states with their corresponding vertical excitation energies, oscillator strengths (which are related to the intensity of the absorption), and the nature of the electronic transition (e.g., n → π, π → π, or Rydberg transitions).
-
The character of each excited state is determined by analyzing the leading electronic configurations contributing to that state.
-
-
Vibrational Analysis:
-
To aid in the assignment of the vibrational structure observed in the experimental spectrum, vibrational frequencies for the ground and relevant excited states can be calculated. This helps in identifying the vibrational modes that are excited along with the electronic transition.
-
Part 3: Data Interpretation and Key Findings for this compound
The combination of high-resolution experimental data and high-level theoretical calculations allows for a detailed assignment of the VUV photoabsorption spectrum of this compound.
Summary of Electronic Transitions
The VUV spectrum of this compound in the 3.76–10.69 eV range is characterized by a series of broad and sharp absorption bands corresponding to both valence and Rydberg electronic transitions.[7][8][9]
| Energy Range (eV) | Assignment | Character | Vibrational Progression |
| ~4.5 - 5.5 | S₀ → S₁ | n → π | C=O stretch |
| ~5.5 - 6.5 | S₀ → S₂ | π → π | C=C and C-S stretch |
| ~6.5 - 8.0 | S₀ → Rydberg | 3s, 3p | Sharp bands |
| > 8.0 | S₀ → Higher Rydberg | nd, nf | Series converging to ionization potentials |
Note: The energy ranges and assignments are based on the findings reported by Kumar et al. (2023).[7][8][9]
Photodissociation Dynamics
The excited states populated upon VUV absorption can be dissociative, leading to ring-opening.[1][2] In particular, excitation to the first singlet excited state (¹ππ*) can lead to the ultrafast cleavage of the C-S bond.[2] The high-resolution spectrum provides the initial stepping stone for understanding these complex dynamics, as it identifies the gateway electronic states for subsequent photochemical reactions.
Part 4: Applications and Future Directions
Atmospheric Chemistry
The absolute photoabsorption cross-sections obtained from these measurements can be used to calculate the photolysis lifetime of this compound in the Earth's atmosphere.[7] This is crucial for determining its atmospheric fate and potential environmental impact.
Development of Molecular Switches
The photoinduced ring-opening of this compound is a reversible process that can be exploited in the design of molecular switches. A detailed understanding of the electronic states involved is essential for controlling this process with light.
Benchmarking Theoretical Methods
High-resolution VUV spectra of molecules like this compound provide a valuable benchmark for testing and refining theoretical methods for calculating excited electronic states.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nonadiabatic dynamics simulation of photoinduced ring-opening reaction of this compound with internal conversion and intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Tracking the ultraviolet-induced photochemistry of thiophenone during and after ultrafast ring opening (Journal Article) | OSTI.GOV [osti.gov]
- 4. The Use of Synchrotron Radiation as an Absolute Source of VUV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. horiba.com [horiba.com]
- 7. The electronic structure of this compound investigated by vacuum ultraviolet synchrotron radiation and theoretical calculations | The European Physical Journal D (EPJ D) [epjd.epj.org]
- 8. The electronic structure of this compound investigated by vacuum ultraviolet synchrotron radiation and theoretical calculations | The European Physical Journal D (EPJ D) [epjd.epj.org]
- 9. The Electronic Structure Of this compound Investigated By Vacuum Ultraviolet Synchrotron Radiation And Theoretical Calculations - Instituto De Física Fundamental [iff.csic.es]
Application Notes & Protocols: A Computational and Thermochemical Investigation of 2(5H)-Thiophenone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
2(5H)-Thiophenone, a sulfur-containing heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and organic synthesis.[1] Its chemical behavior, stability, and potential for derivatization are of significant interest in the development of novel therapeutic agents and functional materials. A thorough understanding of its electronic structure and energetic properties is paramount for predicting its reactivity and designing synthetic pathways. This guide provides a detailed exposition of the computational and thermochemical methodologies employed to characterize this compound, offering both theoretical insights and practical, step-by-step protocols for researchers in the field.
Introduction to this compound: A Molecule of Interest
This compound (C₄H₄OS) is a five-membered heterocyclic ketone.[2] Its structure is of academic interest, and it is known to exist in a tautomeric equilibrium with its enol form, 2-hydroxythiophene, with the keto form being predominant at room temperature.[1] The degree of conjugation between the sulfur lone-pair and the carbonyl π-orbital significantly influences its electronic properties and reactivity.[1][3] This molecule and its derivatives are key intermediates in organic synthesis, participating in reactions such as oxidation, reduction, and electrophilic substitution to form more complex molecular architectures.[1]
This document outlines a dual approach to characterizing this compound:
-
Computational Modeling: Utilizing Density Functional Theory (DFT) to probe the molecule's electronic structure, vibrational frequencies, and spectroscopic properties.
-
Experimental Thermochemistry: Employing calorimetric techniques to determine fundamental thermodynamic parameters, such as the enthalpy of formation and vaporization.
By integrating these theoretical and experimental approaches, we can construct a comprehensive and validated profile of this compound, providing a solid foundation for its application in drug discovery and materials science.
Computational Chemistry Protocols for this compound
Computational chemistry, particularly DFT, has proven to be a powerful tool for understanding and predicting the structure, stability, and reactivity of organic molecules.[4][5] The following protocols are designed to be executed using the Gaussian software suite, a widely used program in computational chemistry.[6][7]
Workflow for Computational Analysis
The following diagram illustrates the sequential workflow for the computational study of this compound.
Caption: Computational workflow for this compound analysis.
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
This protocol aims to find the minimum energy structure of this compound and confirm it is a true minimum by calculating its vibrational frequencies.
Rationale: An optimized geometry is crucial for accurate calculation of all other molecular properties. Frequency calculations confirm that the structure is a stable point on the potential energy surface (no imaginary frequencies) and provide thermochemical data.[8][9]
Step-by-Step Procedure:
-
Build the Molecule: Construct the 3D structure of this compound using a molecular editor like GaussView.
-
Create Gaussian Input File: Prepare a Gaussian input file (.gjf or .com) with the following structure:[8][10][11][12]
-
%nprocshared=4 : Specifies the number of CPU cores to use.
-
%mem=8GB : Allocates memory for the calculation.
-
%chk=thiophenone_opt_freq.chk : Creates a checkpoint file to store results.
-
#p Opt Freq B3LYP/6-311+G(d,p) : This is the route section.
-
0 1 : Specifies the charge (0) and spin multiplicity (1 for a singlet state).
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output:
-
Confirm successful completion by looking for "Normal termination of Gaussian" at the end of the output (.log) file.
-
Verify that there are no imaginary frequencies, confirming a minimum energy structure.
-
Extract optimized Cartesian coordinates, bond lengths, and bond angles.
-
Protocol 2: Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the electronic structure in terms of localized bonds, lone pairs, and atomic charges.[3][15]
Rationale: This analysis helps in understanding charge distribution and donor-acceptor interactions, which are key to predicting reactivity.[4][16]
Step-by-Step Procedure:
-
Modify Input File: Use the optimized geometry from the previous step and modify the route section:
-
Pop=NBO : Requests a full Natural Bond Orbital analysis.[3]
-
-
Run and Analyze: Execute the Gaussian job and analyze the NBO section in the output file to obtain natural atomic charges, hybridization, and information on orbital interactions.
Protocol 3: Simulating the UV-Vis Spectrum
Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, allowing for the simulation of a UV-Vis spectrum.[6][17]
Rationale: The simulated spectrum can be compared with experimental data to validate the computational model and assign electronic transitions.
Step-by-Step Procedure:
-
Modify Input File: Using the optimized geometry, set up the following input file:
-
Run and Analyze: After the calculation completes, extract the excitation energies (in nm) and oscillator strengths (f) for each transition from the output file.[17] This data can then be used with software like GaussView or other plotting programs to generate a simulated spectrum with Gaussian broadening.[1][17]
Thermochemical Study Protocols
Experimental thermochemistry provides benchmark data to validate computational results and determines key physical properties. The protocols below describe methods to obtain the standard molar enthalpy of formation (ΔfH°m) and the standard molar enthalpy of vaporization (ΔvapH°m).
Workflow for Thermochemical Analysis
Caption: Experimental workflow for thermochemical analysis.
Protocol 4: Determination of Enthalpy of Formation via Rotating Bomb Calorimetry
This protocol determines the standard massic energy of combustion, from which the standard enthalpy of formation in the liquid phase is derived.
Rationale: Rotating bomb calorimetry is the standard method for determining the energy of combustion for sulfur-containing organic compounds. The rotation ensures that the sulfuric acid produced upon combustion dissolves uniformly in the initial bomb solution, leading to a well-defined final state.
Step-by-Step Procedure:
-
Sample Preparation:
-
Bomb Assembly:
-
Calorimetric Measurement:
-
Submerge the sealed bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change over time until a final thermal equilibrium is reached.[2]
-
-
Data Analysis:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Determine the total energy change using the energy equivalent of the calorimeter (calibrated with a standard like benzoic acid).
-
Apply corrections for the formation of nitric acid and sulfuric acid to calculate the standard massic energy of combustion (Δc u°).
-
Use Hess's Law and known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard molar enthalpy of formation of this compound in the liquid phase (Δf H°m(l)).
-
Protocol 5: Determination of Enthalpy of Vaporization via Calvet Microcalorimetry
This protocol measures the enthalpy of vaporization by quantifying the heat absorbed during the phase transition from liquid to gas.
Rationale: Calvet microcalorimetry is a highly sensitive technique suitable for measuring phase transition enthalpies of small sample sizes.[6][23][24]
Step-by-Step Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (1-5 mg) of this compound into a sample cell.[23]
-
Measurement:
-
Place the sample cell and a reference cell into the Calvet microcalorimeter operating at a constant temperature (e.g., 298.15 K).
-
Allow the sample to reach thermal equilibrium.
-
Evacuate the sample cell to induce vaporization. The instrument measures the heat flow required to maintain a zero temperature difference between the sample and reference cells.[23]
-
The integrated heat flow over time gives the energy of vaporization.
-
-
Calibration and Calculation:
-
Calibrate the instrument by dissipating a known amount of electrical energy within the cell.[23]
-
Calculate the standard molar enthalpy of vaporization (Δvap H°m) from the measured energy and the molar mass of the sample.
-
Data Presentation and Interpretation
The data obtained from the computational and experimental protocols should be systematically organized for comparison and interpretation.
Calculated Molecular Properties
The following table summarizes key data obtained from DFT calculations.
| Property | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental/Reference Value |
| C=O Bond Length (Å) | Value | Value |
| C=C Bond Length (Å) | Value | Value |
| C-S Bond Length (Å) | Value | Value |
| C=O Stretch Freq. (cm⁻¹) | Value | Value |
| HOMO Energy (eV) | Value | - |
| LUMO Energy (eV) | Value | - |
| HOMO-LUMO Gap (eV) | Value | - |
| Dipole Moment (Debye) | Value | - |
| λmax (nm) from TD-DFT | Value | Value |
(Note: "Value" should be replaced with actual data from calculations and literature sources where available.)
Thermochemical Data
The following table presents the experimentally determined and computationally derived thermochemical values for this compound at 298.15 K.
| Thermochemical Parameter | Experimental Value (kJ·mol⁻¹) | Computationally Derived Value (kJ·mol⁻¹) |
| Standard Molar Enthalpy of Combustion, ΔcH°m(l) | Value | - |
| Standard Molar Enthalpy of Formation, ΔfH°m(l) | Value | Value |
| Standard Molar Enthalpy of Vaporization, ΔvapH°m | Value | Value |
| Standard Molar Enthalpy of Formation, ΔfH°m(g) | Value | Value |
(Note: "Value" should be replaced with actual data. Gas-phase enthalpy of formation is derived from the liquid-phase value and the enthalpy of vaporization.)[6]
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. NBO [cup.uni-muenchen.de]
- 4. youtube.com [youtube.com]
- 5. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 8. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]
- 9. The Absolute Beginners Guide to Gaussian [ccl.net]
- 10. G03 sample input [cup.uni-muenchen.de]
- 11. youtube.com [youtube.com]
- 12. medium.com [medium.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. legacy.batistalab.com [legacy.batistalab.com]
- 16. m.youtube.com [m.youtube.com]
- 17. gaussian.com [gaussian.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. arpi.unipi.it [arpi.unipi.it]
- 21. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. General Bomb Run Procedure [uagra.uninsubria.it]
- 23. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 24. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]
Application Note: Unveiling the Surface Chemistry of 2(5H)-Thiophenone with X-ray Photoelectron Spectroscopy
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2(5H)-Thiophenone in Medicinal Chemistry
Heterocyclic compounds are the bedrock of modern pharmacology, with over 85% of pharmaceuticals containing at least one heterocyclic moiety.[1] These ring structures, containing atoms like nitrogen, oxygen, or sulfur, offer a vast chemical space for designing molecules that can interact with biological targets with high specificity and efficacy.[2][3] Within this critical class of molecules, this compound and its derivatives represent a scaffold of significant interest. Thiophenones serve as versatile intermediates in the synthesis of more complex molecular architectures, enabling the development of novel therapeutic agents ranging from anticancer to antimicrobial drugs.[4][5]
The surface properties of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Surface chemistry dictates crucial parameters such as dissolution rates, bioavailability, powder flow, and interaction with excipients. X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is an indispensable surface-sensitive technique for elucidating the elemental composition and chemical states of the top 5-10 nanometers of a material.[6][7] This application note provides a comprehensive, in-depth technical guide to the XPS analysis of this compound, offering a robust protocol from sample preparation to detailed data interpretation.
The Power of XPS: Probing the Thiophenone Moiety
XPS operates on the principle of the photoelectric effect. When a sample is irradiated with X-rays, core-level electrons are ejected.[7] The binding energy of these electrons is unique to each element and is sensitive to the local chemical environment, an effect known as the "chemical shift."[8] For a molecule like this compound (C₄H₄OS), XPS can definitively distinguish between the different chemical states of carbon (e.g., C=O, C-S, C-C, C-H), sulfur, and oxygen, providing invaluable insights into its surface integrity, purity, and potential degradation pathways.
Below is a diagram illustrating the distinct chemical environments within the this compound molecule that can be probed by XPS.
Caption: Chemical structure of this compound highlighting distinct atomic environments.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure data integrity and reproducibility. Each step is accompanied by an explanation of its scientific rationale.
Part 1: Instrument Calibration and Verification
Rationale: Accurate and reproducible binding energy measurements are contingent upon a properly calibrated spectrometer. This ensures that any observed chemical shifts are due to the sample's chemistry and not instrumental drift.
Procedure:
-
Initial Calibration: Before analysis, verify the spectrometer's energy scale using standard reference materials. For monochromatic Al Kα sources, the primary calibration peaks are Au 4f₇/₂ at 83.96 ± 0.02 eV and Cu 2p₃/₂ at 932.62 ± 0.02 eV.[6] An Ag 3d₅/₂ peak at 368.21 ± 0.02 eV can also be used.[6]
-
Linearity Check: Ensure the linearity of the binding energy scale across a wide range.
-
Documentation: Record the calibration date and results in the instrument log. This is a critical component of Good Laboratory Practice (GLP).
Part 2: Sample Preparation and Handling
Rationale: As a surface-sensitive technique, XPS is highly susceptible to surface contamination. Improper handling can obscure the true surface chemistry of the sample. This compound is a liquid at room temperature, which requires a specific preparation method.[7]
Procedure:
-
Glove Selection: Use powder-free nitrile or polyethylene gloves to prevent silicone and hydrocarbon contamination.[9]
-
Substrate Preparation:
-
Select a clean, inert, and conductive substrate, such as a freshly cleaved highly oriented pyrolytic graphite (HOPG) block or a gold-coated silicon wafer.
-
Clean the substrate by sonication in high-purity isopropyl alcohol and acetone, followed by drying with dry nitrogen gas.
-
-
Sample Deposition (Drop Casting):
-
In a controlled environment (e.g., a nitrogen-purged glovebox), dissolve a small amount of this compound in a high-purity, volatile solvent (e.g., dichloromethane).
-
Deposit a single drop onto the prepared substrate and allow the solvent to evaporate completely, leaving a thin film of the analyte.
-
-
Sample Mounting: Securely mount the substrate onto the XPS sample holder using conductive, vacuum-compatible tape or clips. Ensure good electrical contact to minimize sample charging.
-
Introduction to Vacuum: Immediately transfer the mounted sample to the instrument's load-lock chamber to minimize atmospheric exposure. A gradual pump-down is recommended for organic samples to prevent outgassing.
Part 3: Data Acquisition
Rationale: The choice of acquisition parameters directly impacts the quality of the resulting spectra. A balance must be struck between signal-to-noise, energy resolution, and potential for X-ray-induced sample damage. Sulfur-containing organic molecules can be susceptible to bond scission under prolonged X-ray exposure.[4][10]
Procedure:
-
X-ray Source: Use a monochromatic Al Kα X-ray source (1486.6 eV). This provides a narrow line width, which is essential for resolving closely spaced chemical states.
-
Charge Neutralization: Since this compound is an organic, non-conductive material, surface charging will occur.[11] Employ a low-energy electron flood gun to maintain a stable surface potential. Optimize the flood gun settings by observing the shape and position of the C 1s peak from adventitious carbon.
-
Survey Scan:
-
Acquire a wide-scan spectrum (0-1200 eV binding energy) to identify all elements present on the surface.
-
Use a higher pass energy (e.g., 160 eV) for better signal-to-noise.
-
-
High-Resolution Scans:
-
Acquire high-resolution, narrow-scan spectra for the C 1s, O 1s, and S 2p regions.
-
Use a lower pass energy (e.g., 20-40 eV) to achieve high energy resolution, which is necessary to resolve chemical shifts.
-
Mitigating X-ray Damage: To minimize potential damage, consider using a cooled sample stage (cryo-stage) if available. Alternatively, limit the X-ray exposure time for any single analysis spot. If possible, acquire data from multiple spots on the sample to ensure the results are representative and not an artifact of beam damage.[4]
-
The overall experimental workflow is summarized in the diagram below.
Caption: A streamlined workflow for the XPS analysis of this compound.
Data Analysis and Interpretation: From Spectra to Chemistry
Accurate data analysis is crucial for extracting meaningful chemical state information. This process involves charge referencing, background subtraction, and peak fitting. Software such as CasaXPS is commonly used for this purpose.
Step 1: Charge Referencing
Rationale: Despite charge neutralization, a residual uniform charge often remains, shifting the entire spectrum. This must be corrected to compare binding energies to literature values.
Procedure:
-
The C 1s spectrum will invariably show a peak from adventitious hydrocarbons (C-C, C-H bonds) from atmospheric exposure.
-
Calibrate the binding energy scale by setting the main aliphatic component of the adventitious carbon C 1s peak to 284.8 eV.[12][13] Note that for polymeric systems, 285.0 eV is sometimes used. Consistency is key.
Step 2: Peak Fitting and Deconvolution
Rationale: The high-resolution spectra of C 1s and S 2p are envelopes composed of multiple overlapping peaks, each corresponding to a different chemical environment. Peak fitting deconstructs this envelope into its constituent components.
General Principles:
-
Background Subtraction: Apply a Shirley background to the high-resolution spectra before fitting.
-
Peak Shape: Use a Gaussian-Lorentzian (Voigt) product function for the synthetic peaks.
-
Constraints: To ensure a chemically meaningful fit, apply constraints based on known chemical principles. Do not simply add peaks to achieve a better mathematical fit.[14]
Core-Level Specific Protocols:
A recent comprehensive study by Plekan et al. provides invaluable experimental and theoretical binding energies for gas-phase this compound, which serve as an excellent starting point for solid-state analysis.[15][16]
| Atom | Chemical Environment | Expected Binding Energy (eV)[15] |
| O 1s | C=O | ~537.7 |
| S 2p₃/₂ | C-S -C | ~169.8 |
| C 1s | C =O | ~291.5 |
| C 1s | C =C-S | ~290.0 |
| C 1s | C=C -C | ~289.4 |
| C 1s | C-C -S | ~288.9 |
C 1s Spectrum:
-
The C 1s envelope of this compound is complex, containing four distinct carbon environments.
-
Constraints:
-
The theoretical stoichiometry dictates the expected peak area ratios of C=O : C=C-S : C=C-C : C-C-S to be 1:1:1:1.
-
Constrain the Full Width at Half Maximum (FWHM) of all carbon components to be similar (e.g., within ±0.2 eV of each other), as they originate from the same molecule.
-
The binding energies should be constrained to be near the values reported by Plekan et al., allowing for a small shift due to solid-state effects.[15]
-
O 1s Spectrum:
-
This spectrum is expected to be the simplest, with a single component corresponding to the carbonyl oxygen (C=O).
-
Its symmetric shape and FWHM can serve as a good reference for the expected peak shape for a single chemical environment in your system.
S 2p Spectrum:
-
The S 2p signal is a spin-orbit doublet, meaning each chemical state of sulfur will be represented by two peaks: the S 2p₃/₂ and the S 2p₁/₂.
-
Constraints:
-
For pure this compound, a single S 2p doublet is expected. The presence of additional doublets at higher binding energies (e.g., >166 eV) would be indicative of oxidation to sulfoxides or sulfones.[4][17]
The logical flow for peak fitting is illustrated below.
Caption: Logical workflow for the deconvolution of high-resolution XPS spectra.
Conclusion: Ensuring Quality in Drug Development
X-ray Photoelectron Spectroscopy provides an unparalleled level of detail regarding the surface chemistry of this compound. By following a rigorous, self-validating protocol, researchers and drug development professionals can confidently assess the purity, chemical integrity, and stability of this vital pharmaceutical building block. The ability to precisely identify and quantify the different chemical states of carbon, oxygen, and sulfur allows for stringent quality control, aids in the investigation of degradation mechanisms, and ultimately supports the development of safer and more effective medicines. The methodologies outlined in this note provide a robust framework for achieving accurate and reproducible XPS analysis, ensuring the highest level of scientific integrity.
References
- 1. ijaem.net [ijaem.net]
- 2. rroij.com [rroij.com]
- 3. primerascientific.com [primerascientific.com]
- 4. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 7. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. xpsfitting.com [xpsfitting.com]
- 12. xpslibrary.com [xpslibrary.com]
- 13. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Using Adventitious Carbon for Charge Correcting [xpsfitting.com]
- 14. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Sulphur [xpsfitting.com]
- 15. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 16. Electronic structure of this compound studied by UPS and soft X-ray spectroscopy [iris.cnr.it]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2(5H)-Thiophenone Synthesis
Welcome to the technical support hub for the synthesis of 2(5H)-Thiophenone. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues that lead to low or inconsistent yields in this valuable synthesis. Drawing from established protocols and mechanistic principles, this document provides in-depth, actionable solutions to optimize your experimental outcomes.
Overview of Synthetic Strategies for this compound
This compound, a crucial heterocyclic building block, is an α,β-unsaturated thiolactone that exists in tautomeric equilibrium with its enol form, 2-hydroxythiophene, with the ketone form being predominant at room temperature. Its synthesis can be approached through several primary routes, each with its own set of advantages and potential challenges. Understanding these routes is the first step in effective troubleshooting.
-
Paal-Knorr Thiophene Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound (such as succinaldehyde or a derivative) with a sulfurizing agent.[1][2] Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used. While versatile, this reaction can be sensitive to temperature and reagent quality, with potential for side reactions.
-
Fiesselmann Thiophene Synthesis: This route provides access to substituted thiophenes through the condensation of thioglycolic acid (mercaptoacetic acid) derivatives with α,β-acetylenic esters or related compounds in the presence of a base.[3][4] It offers a different set of starting materials and can be adapted for various substitution patterns.
-
Acid-Catalyzed Thermolysis of 2-tert-Butoxythiophene: A reliable and high-yielding method involves the preparation of 2-tert-butoxythiophene, which is then subjected to acid-catalyzed thermolysis to eliminate isobutylene and generate the target product. This procedure is well-documented in Organic Syntheses, highlighting its robustness.
The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the thiophenone ring. Low yields in any of these methods typically stem from a few core areas: reagent purity, reaction conditions, product instability, and work-up/purification inefficiencies.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common problems encountered during the synthesis of this compound.
Category 1: Reagent and Starting Material Issues
Question: My Paal-Knorr reaction is sluggish and gives a complex mixture. What should I check first?
Answer: The quality and stoichiometry of your reagents are paramount in the Paal-Knorr synthesis.
-
Purity of the 1,4-Dicarbonyl Compound: Succinaldehyde, a common precursor, is prone to polymerization. Use freshly prepared or distilled succinaldehyde. If using a derivative like succinic acid, ensure it is thoroughly dried.
-
Activity of the Sulfurizing Agent: Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are moisture-sensitive. Using old or improperly stored reagents will lead to incomplete thionation of the carbonyls, resulting in a low yield. It is advisable to use a freshly opened bottle or material that has been stored in a desiccator.
-
Solvent Purity: Ensure you are using anhydrous solvents (e.g., toluene, dioxane), as water can decompose the sulfurizing agents and interfere with the reaction mechanism.
Protocol: Quick Check for Lawesson's Reagent Activity
-
In a fume hood, place a small amount of a simple ketone (e.g., cyclohexanone) in a test tube with a stir bar.
-
Add a molar equivalent of your Lawesson's reagent and a small amount of anhydrous toluene.
-
Gently warm the mixture and monitor by TLC.
-
You should observe the formation of the corresponding thioketone (often colored) within a reasonable timeframe. Lack of conversion indicates poor reagent activity.
Category 2: Reaction Condition Optimization
Question: My reaction turns dark brown or black, and I isolate a tar-like substance instead of my product. What is happening?
Answer: This is a classic sign of product decomposition or polymerization. This compound is an α,β-unsaturated system that is susceptible to polymerization, especially under harsh conditions.
-
Temperature Control: Excessive heat is a primary cause of polymerization. The Paal-Knorr reaction, in particular, can be exothermic. Maintain the lowest effective temperature that allows the reaction to proceed. For the thermolysis of 2-tert-butoxythiophene, precise temperature control is critical to ensure clean elimination without charring.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation. Monitor the reaction progress closely using an appropriate technique (TLC, GC-MS) and quench it as soon as the starting material is consumed.
-
Acid/Base Sensitivity: The product can be sensitive to both strong acids and bases, which can catalyze polymerization.[5] If your synthesis involves acidic or basic conditions, ensure they are neutralized promptly during the work-up.
Question: I am seeing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I suppress this?
Answer: Furan formation is a well-known competing pathway because sulfurizing agents like P₄S₁₀ and Lawesson's reagent also act as dehydrating agents.[2][6]
-
Optimize Sulfurizing Agent: Lawesson's reagent is often considered milder and can provide better selectivity for the thiophene over the furan compared to P₄S₁₀.
-
Reagent Stoichiometry: Using a sufficient excess of the sulfurizing agent can help favor the thionation pathway over simple dehydration.
-
Temperature Management: As higher temperatures can favor the elimination reaction that leads to furan, running the reaction at a lower temperature for a longer duration may improve selectivity.
Below is a diagram illustrating the competing pathways in the Paal-Knorr synthesis.
Caption: Competing pathways in the Paal-Knorr synthesis.
Category 3: Product Instability and Polymerization
Question: My purified this compound decomposes upon storage. How can I improve its stability?
Answer: The instability of this compound is a significant challenge. It has been noted to resinify upon prolonged exposure to air. This is likely due to a combination of oxidation and polymerization of the reactive α,β-unsaturated system.
-
Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended).[5] Protecting it from light by using an amber vial is also crucial.
-
Inhibitors: For long-term storage or for subsequent reactions where the product might be heated, the addition of a radical inhibitor can be beneficial.
| Inhibitor Type | Example | Mechanism of Action |
| Radical Scavengers | Butylated hydroxytoluene (BHT), Hydroquinone | These compounds effectively trap radical intermediates that can initiate a polymerization chain reaction.[5] |
| Acid Scavengers | Proton sponge®, Basic alumina | These can neutralize trace acidic impurities that might act as cationic polymerization initiators.[5] |
Important: Always ensure that any added inhibitor will not interfere with downstream applications of your compound. A small-scale test is recommended.
The diagram below illustrates a general troubleshooting workflow when encountering low yields, with a focus on diagnosing polymerization.
Caption: A logical workflow for troubleshooting low yields.
Category 4: Work-up and Purification Issues
Question: My isolated yield is much lower than what my crude NMR/TLC analysis suggests. Where am I losing my product?
Answer: Significant product loss during work-up and purification is common, especially with a sensitive compound like this compound.
-
Aqueous Work-up: Avoid prolonged contact with acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it quickly and at low temperatures (e.g., with an ice bath). Use saturated sodium bicarbonate for neutralization, but add it slowly to control CO₂ evolution, which can cause emulsions or loss of material.[7]
-
Choice of Purification Method: Both vacuum distillation and flash column chromatography are viable. The choice depends on the scale and nature of the impurities.
-
Vacuum Distillation: This is often preferred for larger scales as it can be more efficient. However, the required heat can cause thermal degradation or polymerization of the product. It is essential to use a good vacuum to keep the distillation temperature as low as possible.
-
Flash Column Chromatography: This method avoids heating the bulk material, which is a significant advantage. However, the silica gel is acidic and can cause degradation of acid-sensitive compounds on the column. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in hexanes/ethyl acetate), followed by flushing with the pure eluent before loading your sample.
-
| Purification Method | Advantages | Disadvantages | Best For... |
| Vacuum Distillation | Good for large scale; effective for removing non-volatile impurities. | Risk of thermal degradation/polymerization. | Thermally stable impurities; larger scale reactions (>5g). |
| Flash Chromatography | Avoids high temperatures; good for removing polar/non-polar impurities. | Silica is acidic and can cause degradation; potential for product loss on the column. | Acid-insensitive impurities; smaller scale reactions; separating compounds with similar boiling points. |
| Neutralized Flash Chromatography | Avoids both high temperatures and acidic conditions. | Requires an extra preparation step for the silica gel. | Recommended for acid-sensitive products like this compound. |
Reference Protocols
For reproducibility, adhering to a validated protocol is essential. Below is a summarized, authoritative protocol based on the procedure reported in Organic Syntheses.
Protocol: Synthesis via Thermolysis of 2-tert-Butoxythiophene
This two-step procedure provides a reliable route to this compound with good overall yield.
Step A: Synthesis of 2-tert-Butoxythiophene
-
Prepare 2-thienyllithium in situ from thiophene and n-butyllithium in anhydrous ether under an inert atmosphere.
-
React the 2-thienyllithium solution with tert-butyl perbenzoate at low temperature.
-
Perform an aqueous work-up to quench the reaction and remove byproducts.
-
Purify the resulting 2-tert-butoxythiophene by vacuum distillation.
Step B: Thermolysis to this compound
-
Place the purified 2-tert-butoxythiophene in a distillation flask with a catalytic amount of p-toluenesulfonic acid.
-
Heat the flask in an oil bath to approximately 155°C to initiate the decomposition (elimination of isobutylene).
-
Once the vigorous gas evolution subsides, remove the heating bath.
-
Purify the product directly by vacuum distillation from the reaction flask. The product, this compound, distills at 91-93°C / 13 mmHg.
Note: The product should be collected and stored under an inert atmosphere to prevent degradation.
Conclusion
Successfully synthesizing this compound requires a systematic approach that prioritizes reagent quality, precise control over reaction conditions, and an awareness of the product's inherent instability. By carefully monitoring your reaction and implementing the troubleshooting strategies outlined in this guide, you can effectively diagnose the root causes of low yield and optimize your procedure to achieve consistent and successful outcomes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Synthetic Routes to 2,5-Dihydrothiophene Derivatives
As a Senior Application Scientist, I've frequently guided researchers through the nuances of heterocyclic synthesis. The 2,5-dihydrothiophene moiety, a critical building block in medicinal chemistry and materials science, presents a unique set of synthetic challenges.[1][2] This guide is structured to address the most common issues encountered in the lab, moving from general questions to specific troubleshooting scenarios. My goal is to not only provide solutions but also to illuminate the chemical principles behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2,5-dihydrothiophene derivatives.
Q1: What are the primary synthetic strategies for constructing the 2,5-dihydrothiophene ring?
There are several robust methods, and the choice depends largely on the available starting materials and desired substitution patterns. The most common are:
-
Nucleophilic Substitution: This classical approach involves the reaction of a 1,4-dihalobut-2-ene with a sulfur nucleophile, such as sodium sulfide.[1][2] It's a direct and often cost-effective method for synthesizing the parent ring and simple derivatives. The mechanism is a straightforward bimolecular nucleophilic substitution (SN2).[1]
-
Ring-Closing Metathesis (RCM): A powerful and versatile modern method that utilizes a diallyl sulfide precursor and a ruthenium-based catalyst (e.g., Grubbs' catalyst).[3][4] This reaction is driven by the formation of volatile ethylene gas and is known for its high functional group tolerance.[3][5]
-
Paal-Knorr Type Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly Lawesson's reagent. While effective, it can be prone to side reactions, such as the formation of furan derivatives.[3]
-
Intramolecular McMurry Coupling: This less common but effective method involves the reductive coupling of 3-thiapentane-1,5-diones using low-valent titanium reagents to form the dihydrothiophene ring.[6][7][8]
Q2: How can I effectively monitor the progress of my reaction?
Consistent monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. By co-spotting your reaction mixture with your starting material, you can visually track its consumption and the appearance of the product spot.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, these techniques are invaluable. They can help identify not only your product but also any intermediates or side products, providing a clearer picture of the reaction profile.[3]
Q3: What are the best practices for purifying 2,5-dihydrothiophene derivatives?
The purification strategy depends on the physical properties of your compound.
-
Flash Column Chromatography: This is the most widely used technique for liquid or oily products and for separating complex mixtures.[3] Silica gel is the standard stationary phase. However, be aware that some sulfur-containing compounds can be unstable on silica. If you suspect decomposition, consider deactivating the silica with a base like triethylamine or using an alternative stationary phase such as alumina.[3]
-
Recrystallization: For solid derivatives, recrystallization is an excellent method for achieving high purity.[3]
-
Distillation: For volatile, thermally stable liquid products, fractional distillation under reduced pressure can be a highly effective purification method.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Issue 1: Low or No Product Yield
This is the most frequent challenge. A low yield can stem from issues with reagents, reaction conditions, or the workup procedure.[3]
-
Reagent/Catalyst Inactivity:
-
Cause: Starting materials may be impure, or catalysts (especially air- and moisture-sensitive Grubbs catalysts for RCM) may have degraded.
-
Solution: Verify the purity of starting materials using NMR or another appropriate technique. Always use freshly opened, properly stored catalysts. Ensure that solvents for moisture-sensitive reactions are rigorously dried and degassed.[3]
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, reaction time, or solvent may not be ideal for the specific transformation.
-
Solution: Systematically screen reaction parameters. For instance, a reaction that is sluggish at room temperature may proceed efficiently at 40-50 °C. Conversely, high temperatures can cause decomposition or promote side reactions.[3] Use TLC or LC-MS to conduct a time-course study to find the point of maximum product formation before byproduct accumulation becomes significant.[3]
-
-
Inefficient Workup & Purification:
-
Cause: The product may be lost during aqueous extractions or decompose during purification.
-
Solution: During workup, ensure the pH of the aqueous layer is optimized to keep your product in the organic phase. Perform back-extractions of the aqueous layers to recover any dissolved product.[3] If you observe streaking or product loss on a silica gel column, this may indicate decomposition. As mentioned in the FAQ, try deactivating the silica with triethylamine or switching to alumina.[3]
-
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates competing reaction pathways.
-
Symptom: NMR or MS analysis shows a mixture of 2,5- and 2,3-dihydrothiophene isomers.
-
Cause: The 2,3-dihydrothiophene isomer is often thermodynamically more stable. Its formation is favored by elevated temperatures or prolonged reaction times, which allow the reaction to reach thermodynamic equilibrium.[3]
-
Solutions:
-
Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed, before significant isomerization can occur.[3]
-
Avoid Harsh Conditions: Strong acidic or basic conditions during the reaction or workup can promote isomerization.
-
-
Symptom: A significant amount of a furan byproduct is observed by NMR or MS.
-
Cause: Sulfurizing agents like Lawesson's reagent can also act as powerful dehydrating agents, promoting the cyclization of the 1,4-dicarbonyl starting material to a furan instead of the desired dihydrothiophene.[3]
-
Solutions:
-
Optimize Stoichiometry: Ensure an adequate amount of the sulfurizing agent is used. A slight excess may favor the desired thionation pathway.[3]
-
Temperature Control: Run the reaction at a lower temperature. This can slow the rate of the dehydration side reaction relative to the thionation reaction.[3]
-
Caption: Relationship between key reaction parameters and outcomes.
Experimental Protocols & Data
Protocol 1: RCM Synthesis of 2,5-Dihydrothiophene
This protocol is a general starting point for the synthesis of the parent 2,5-dihydrothiophene from diallyl sulfide using a Grubbs catalyst.
Reaction Scheme: Diallyl Sulfide --(Grubbs Catalyst)--> 2,5-Dihydrothiophene + Ethylene[3]
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve diallyl sulfide (1.0 eq) in a dry, degassed solvent like dichloromethane (DCM). A typical concentration is 0.05-0.1 M.
-
Catalyst Addition: Add the Grubbs' 2nd Generation catalyst (1-5 mol%) to the solution.[3]
-
Reaction: Stir the mixture at room temperature to 40 °C. Monitor the reaction's progress by TLC or GC-MS. The reaction is driven by the release of ethylene gas, so maintaining a gentle stream of inert gas over the reaction or performing it under vacuum can be beneficial.[3]
-
Work-up: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
Data Summary: Solvent Effects
The choice of solvent can significantly impact reaction outcomes. The following table summarizes general solvent effects for common synthetic routes.[3]
| Solvent | Polarity | Common Reaction Type(s) | Notes |
| Toluene | Non-polar | Paal-Knorr, RCM | Often provides good yields, especially at the higher temperatures required for some transformations.[3] |
| Dichloromethane (DCM) | Polar aprotic | Ring-Closing Metathesis (RCM) | A very common and effective solvent for many RCM reactions due to its ability to dissolve both substrates and catalysts.[3] |
| Dioxane | Polar aprotic | Paal-Knorr | Can be a good, higher-boiling alternative to toluene for Paal-Knorr type reactions.[3] |
| DMSO | Polar aprotic | Nucleophilic Substitution | Often used for reactions with inorganic salts like Na₂S due to its high polarity and solvating power.[1][2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. McMurry reaction - Wikipedia [en.wikipedia.org]
Side reactions in thiophenone synthesis: isomerization to 2,3-dihydrothiophene.
Technical Support Center: Thiophene Synthesis
Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a common and often misunderstood side reaction in thiophenone synthesis: the isomerization of the desired product to a 2,3-dihydrothiophene byproduct. Here, we provide in-depth, experience-based answers to common questions, helping you optimize your reaction conditions and maximize the yield of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to synthesize a 2,5-disubstituted thiophenone via Paal-Knorr synthesis, but my NMR spectrum shows a mixture of products. What is the likely impurity?
Answer: A very common byproduct in the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds is the formation of a dihydro-isomer, specifically a 2,3-dihydrothiophene.[1][2][3] While the desired thiophenone is a fully aromatic, planar molecule, the 2,3-dihydrothiophene is a partially saturated, non-aromatic heterocycle. This structural difference leads to distinct signals in the NMR spectrum, often characterized by the appearance of aliphatic protons where aromatic protons were expected.
Causality & Expert Insight: The Paal-Knorr thiophene synthesis typically uses a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to convert the oxygen atoms of a 1,4-dicarbonyl precursor into sulfur atoms, followed by cyclization and dehydration to form the aromatic thiophene ring.[4][5][6] However, the reaction pathway is not always straightforward. The formation of the 2,3-dihydrothiophene isomer is often a result of a competing reaction pathway that can be influenced by factors such as reaction temperature, time, and the specific substrate. It is believed to arise from an alternative cyclization and protonation cascade of a reaction intermediate.
Q2: What is the underlying mechanism that leads to the 2,3-dihydrothiophene side product, and how does it compete with my desired thiophenone formation?
Answer: The formation of the 2,3-dihydrothiophene isomer is a classic example of kinetic versus thermodynamic control in a chemical reaction.[7][8][9] The desired aromatic thiophenone is the thermodynamic product —it is the most stable product that can be formed. However, the 2,3-dihydrothiophene is often the kinetic product , meaning it may form faster under certain conditions because its formation pathway has a lower activation energy.[7][10]
Mechanistic Explanation: In the Paal-Knorr synthesis, the 1,4-dicarbonyl compound is first converted to a thionated intermediate.[5][11] The key branching point occurs after the formation of a key intermediate which can either eliminate a molecule of water to form the fully aromatic thiophene or undergo a rearrangement/protonation sequence to yield the 2,3-dihydrothiophene.
-
Thermodynamic Pathway (Desired): This pathway involves a final dehydration (elimination) step that leads to the formation of the highly stable aromatic thiophene ring. This process is favored by higher temperatures and longer reaction times, which allow the reaction to reach equilibrium and favor the most stable product.[8][12]
-
Kinetic Pathway (Undesired): This pathway may involve a rapid intramolecular cyclization followed by protonation from the reaction medium, trapping the product as the non-aromatic 2,3-dihydrothiophene. This is often favored at lower temperatures where the reaction may not have enough energy to overcome the activation barrier for the final dehydration step to the aromatic product.[7][8]
Below is a diagram illustrating the competing pathways.
Caption: Competing kinetic and thermodynamic pathways in thiophene synthesis.
Q3: My reaction is producing a significant amount of the 2,3-dihydrothiophene isomer. How can I adjust my experimental conditions to favor the formation of the desired aromatic thiophenone?
Answer: To favor the thermodynamic product (the aromatic thiophenone), you need to adjust your reaction conditions to allow the system to overcome the kinetic barrier and reach equilibrium. Here are the key parameters to optimize:
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature. | Higher temperatures provide the necessary energy to overcome the activation barrier for the dehydration step leading to the aromatic thiophene. It also promotes the reverse reaction from the kinetic product, allowing the reaction to equilibrate to the more stable thermodynamic product.[8][12] |
| Reaction Time | Increase the reaction time. | Allowing the reaction to proceed for a longer duration gives the system more time to reach thermal equilibrium, favoring the formation of the most stable product.[8] |
| Solvent | Use a high-boiling point, non-polar solvent. | Solvents like toluene or xylene are excellent choices as they allow for higher reaction temperatures to be achieved, which is crucial for favoring the thermodynamic pathway.[13] |
| Sulfurizing Agent | Use Lawesson's reagent or P₄S₁₀. | Both are effective, but Lawesson's reagent is often considered milder and can sometimes lead to cleaner reactions.[14][15] However, the key is often not the choice of reagent but the conditions under which it is used. |
Expert Tip: A common strategy is to run the reaction at a higher temperature (e.g., refluxing toluene or xylene) for an extended period (e.g., 12-24 hours). It is crucial to monitor the reaction progress by TLC or GC-MS to determine the optimal time to stop the reaction.
Optimized Experimental Protocol
This protocol is designed to minimize the formation of the 2,3-dihydrothiophene isomer by favoring the thermodynamic pathway.
Objective: Synthesize 2,5-diphenylthiophene from 1,4-diphenyl-1,4-butanedione.
Materials:
-
1,4-diphenyl-1,4-butanedione
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Sodium Bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Silica Gel
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-diphenyl-1,4-butanedione (1.0 eq).
-
Reagent Addition: Add Lawesson's reagent (0.5 eq) to the flask.
-
Solvent: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2,5-diphenylthiophene.
Troubleshooting Workflow
If you are still observing the undesired isomer, follow this logical troubleshooting guide.
Caption: A step-by-step troubleshooting workflow for minimizing isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 9. jackwestin.com [jackwestin.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 13. benchchem.com [benchchem.com]
- 14. Lawesson's Reagent [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to the Purification of Crude 2(5H)-Thiophenone by Column Chromatography
Welcome to our dedicated technical support center focused on the purification of crude 2(5H)-thiophenone. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this important heterocyclic compound. Here, we provide a comprehensive resource in a question-and-answer format, addressing specific issues you may encounter during column chromatography, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges I should anticipate when purifying this compound by column chromatography?
The primary challenges stem from the compound's moderate polarity and its susceptibility to degradation on acidic stationary phases like silica gel. Its structure, containing both a polar thioester and a less polar heterocyclic ring, can lead to difficult separations from impurities with similar polarity. Furthermore, the acidic nature of standard silica gel can catalyze decomposition, leading to lower yields.
Q2: What is a good starting mobile phase for the purification of this compound on silica gel?
A typical starting point is a solvent system of ethyl acetate in hexanes. Based on thin-layer chromatography (TLC) analysis, a solvent mixture that gives this compound an Rf value of approximately 0.2 to 0.3 is recommended for optimal separation[1]. A common starting mixture is 10-20% ethyl acetate in hexanes, which can be adjusted based on the polarity of the impurities in your crude sample.
Q3: My this compound seems to be degrading on the silica gel column. What can I do to prevent this?
Degradation on silica gel is often due to its acidic nature. To circumvent this, you can use a deactivated stationary phase. This can be achieved by preparing a slurry of your silica gel in a mobile phase containing a small amount of a base, such as 0.5-2% triethylamine (TEA)[2][3]. Alternatively, using a different stationary phase like neutral alumina can also prevent degradation[4].
Q4: Are there alternative stationary phases to silica gel for this purification?
Yes, for compounds that are sensitive to acidic conditions, neutral or basic alumina can be an effective alternative[4]. For separations where silica gel does not provide adequate resolution, reverse-phase chromatography using a C18 stationary phase with a mobile phase like methanol/water or acetonitrile/water can offer a different selectivity profile.
Troubleshooting Guide
Scenario 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping or "smeared" spots on the TLC plate.
-
Collected fractions are consistently impure upon analysis (e.g., by NMR or GC-MS).
-
Broad peaks during column chromatography, leading to extensive mixed fractions.
Potential Causes and Solutions:
| Potential Cause | Expert Explanation | Recommended Action |
| Inappropriate Solvent System | The chosen mobile phase does not have the optimal polarity to resolve the this compound from byproducts. | 1. Systematic TLC Analysis: Test a range of solvent systems. Good options include ethyl acetate/hexanes, dichloromethane/hexanes, and diethyl ether/hexanes. Aim for a solvent system that provides the largest possible separation between the spots of your product and impurities[5]. 2. Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities[6]. |
| Column Overloading | The amount of crude material applied to the column exceeds the separation capacity of the silica gel. | 1. Reduce the Load: As a general guideline, the amount of crude material should not exceed 1-2% of the mass of the silica gel. 2. Use a Wider Column: For larger quantities of crude material, increase the diameter of the column to maintain a proper ratio of sample to stationary phase. |
| Improper Column Packing | Channels or cracks in the silica gel bed lead to an uneven flow of the mobile phase, causing poor separation. | 1. Pack a Homogeneous Column: Use the "slurry method" by mixing the silica gel with the initial mobile phase and pouring it into the column in one continuous motion. Gently tap the column to settle the silica and remove air bubbles[6]. 2. Avoid Letting the Column Run Dry: Always maintain the solvent level above the top of the silica gel to prevent the formation of cracks. |
Scenario 2: Low or No Recovery of this compound
Symptoms:
-
The desired product is not observed in the collected fractions, even after flushing the column with a highly polar solvent.
-
The total mass of the recovered material is significantly lower than the starting crude material.
Potential Causes and Solutions:
| Potential Cause | Expert Explanation | Recommended Action |
| Degradation on Silica Gel | The acidic surface of the silica gel can cause the this compound to decompose during the purification process[7]. | 1. Neutralize the Silica: Add 1-2% triethylamine to your eluent to neutralize the acidic sites on the silica gel[2][3]. 2. Use an Alternative Stationary Phase: Employ neutral alumina or florisil, which are less acidic than silica gel[4]. 3. Minimize Contact Time: Run the column at a slightly faster flow rate to reduce the time the compound spends on the stationary phase. |
| Irreversible Adsorption | Highly polar impurities or the product itself can bind very strongly to the active sites of the silica gel. | 1. "Dry Loading" Technique: Pre-adsorb your crude material onto a small amount of silica gel. This can create a more uniform starting band and improve recovery[2]. 2. Filter Through a Plug of Silica First: If your crude material contains highly polar, baseline impurities, a quick filtration through a small pad of silica can remove them before loading onto the main column. |
| Product is Volatile | This compound has a relatively low boiling point and may be lost during solvent removal. | 1. Careful Evaporation: When concentrating the fractions, use a rotary evaporator with a cooled water bath and avoid applying excessive vacuum. |
Visualizing the Troubleshooting Process
Caption: A workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Prepare TLC Plates: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.
-
Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane. Use a capillary tube to apply a small spot of this solution to the baseline.
-
Prepare the Developing Chamber: In a beaker or TLC chamber, add a solvent system (e.g., 10% ethyl acetate in hexanes) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Calculate the Rf value for your product. The ideal solvent system will give an Rf of ~0.2-0.3[1].
Protocol 2: Flash Column Chromatography of Crude this compound
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen starting eluent (e.g., 5% ethyl acetate in hexanes). If your compound is acid-sensitive, add 1% triethylamine to the eluent[2].
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure a uniform bed. Add a layer of sand to the top of the silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude material in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.
-
Dry Loading (Recommended for less soluble samples): Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column[6].
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (e.g., with a pump or house air) to start the flow.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to determine which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Logical Relationships in Purification
Caption: The logical flow of the purification process.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. organomation.com [organomation.com]
- 6. benchchem.com [benchchem.com]
- 7. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Furan Formation in Paal-Knorr Thiophene Synthesis
Welcome to the technical support center dedicated to addressing a common challenge in heterocyclic chemistry: the formation of furan byproducts during the Paal-Knorr synthesis of thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve the purity and yield of their target thiophene compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Understanding the Competing Pathways: Thiophene vs. Furan Formation
The Paal-Knorr synthesis is a powerful and versatile method for constructing five-membered heterocycles like furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] The synthesis of thiophenes specifically requires a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to incorporate the sulfur atom into the heterocyclic ring.[2][3]
The crux of the issue lies in the dual role of these sulfurizing agents. Besides being effective thionating agents, they are also potent dehydrators.[3][4][5] This dehydrating property can inadvertently promote the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material to form the corresponding furan, a competing and often significant byproduct.[6][7]
It's a common misconception that the thiophene might be formed through the sulfurization of an initially formed furan. However, studies have shown this not to be the primary pathway by demonstrating that treating isolated furans with phosphorus pentasulfide under the same reaction conditions gives inconsistent results compared to the direct reaction with the 1,4-dicarbonyl compound.[1][2] This indicates that the reaction proceeds through the sulfurization of the dicarbonyl itself.[1]
Visualizing the Reaction Crossroads
The following diagram illustrates the critical decision point in the Paal-Knorr synthesis where the reaction can either proceed to the desired thiophene or the undesired furan byproduct.
Caption: Competing pathways in Paal-Knorr thiophene synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Problem 1: Significant Furan Byproduct Formation
Question: My NMR and LC-MS analyses show a substantial amount of furan byproduct, leading to a low yield of my desired thiophene. How can I enhance the selectivity towards thiophene formation?
Answer: This is the most common issue in Paal-Knorr thiophene synthesis. The key is to favor the thionation pathway over the competing acid-catalyzed dehydration. Here are several strategies you can employ:
A. Choice of Sulfurizing Agent
While both phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are effective, Lawesson's reagent is often reported to be a milder and more efficient thionating agent.[6][8] This can translate to better selectivity for the thiophene product.[7] If you are currently using P₄S₁₀ and observing significant furan formation, switching to Lawesson's reagent is a primary recommendation.
| Reagent | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₄S₁₀) | Readily available, potent. | Can be harsh, often requires higher temperatures, may lead to more furan byproduct.[6] |
| Lawesson's Reagent | Milder, more soluble in organic solvents, often more efficient, can lead to higher thiophene selectivity.[7][8] | More expensive than P₄S₁₀. |
B. Reaction Temperature Optimization
Higher reaction temperatures can favor the dehydration pathway that leads to furan formation.[6] It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
-
Recommendation: Start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to find the optimal temperature that maximizes thiophene formation while minimizing the furan byproduct.
C. Reaction Time
Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct and potentially lead to the degradation of your desired product.[6]
-
Recommendation: Closely monitor the reaction's progress. Once the starting 1,4-dicarbonyl compound is consumed (as indicated by TLC or GC-MS), work up the reaction promptly.
D. Reagent Stoichiometry
Using an insufficient amount of the sulfurizing agent can leave unreacted dicarbonyl to cyclize into the furan.
-
Recommendation: Employing a sufficient excess of the sulfurizing agent can help drive the reaction towards the thionation pathway.[6] Consult the literature for the specific stoichiometry recommended for your substrate and chosen sulfurizing agent.
Problem 2: Slow or Incomplete Reaction
Question: My reaction is proceeding very slowly, or I'm observing a significant amount of unreacted starting material even after an extended period. What can I do to improve the conversion rate?
Answer: A sluggish reaction can be frustrating, but several factors can be adjusted to improve the reaction kinetics.
A. Activity of the Sulfurizing Agent
Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity.[6]
-
Recommendation: Ensure your sulfurizing agent is fresh and has been stored under anhydrous conditions, preferably in a desiccator.
B. Solvent Choice
The choice of solvent can significantly impact the reaction rate.
-
Recommendation: High-boiling, anhydrous, non-polar solvents such as toluene or xylene are commonly used.[6] These solvents allow the reaction to be heated to the necessary temperature to drive it to completion.
C. Reaction Temperature
While high temperatures can promote furan formation, some less reactive substrates may require more thermal energy to react.
-
Recommendation: If your reaction is slow at a lower temperature, cautiously and gradually increase the temperature while carefully monitoring for the appearance of the furan byproduct.[6]
Problem 3: Difficult Purification
Question: I'm struggling to separate my thiophene product from the furan byproduct and other impurities. What are the best purification strategies?
Answer: Effective purification is critical for obtaining a high-purity thiophene product.
A. Initial Workup
-
Filtration: If solid byproducts from the sulfurizing agent are present, filtering the reaction mixture before aqueous workup can simplify the purification process.[6]
B. Chromatographic and Non-Chromatographic Methods
| Purification Method | Applicability | Notes |
| Column Chromatography | Widely applicable for both solid and liquid products. | The polarity difference between the thiophene and furan may allow for separation. Experiment with different solvent systems (e.g., hexanes/ethyl acetate). |
| Distillation | Effective for volatile thiophene products.[6] | Distillation under reduced pressure can remove non-volatile impurities. |
| Recrystallization | Ideal for solid thiophene products.[6] | Can yield highly pure crystalline material if a suitable solvent system is found. |
Frequently Asked Questions (FAQs)
Q1: Is it possible for the furan byproduct to be converted into the thiophene under the reaction conditions?
A1: While the conversion of furans to thiophenes is possible under certain conditions (e.g., reaction with hydrogen sulfide over a catalyst at high temperatures), it is generally not a significant pathway under the typical Paal-Knorr conditions.[1][9] As established by Campaigne and Foye, the primary pathway involves the direct sulfurization of the 1,4-dicarbonyl compound.[1]
Q2: How should I handle the hydrogen sulfide (H₂S) gas produced during the reaction?
A2: Hydrogen sulfide is a toxic gas. All manipulations involving the Paal-Knorr thiophene synthesis must be performed in a well-ventilated fume hood.[2][10] It is also highly recommended to use a scrubbing system, such as a bleach (sodium hypochlorite) bath, to neutralize the effluent gases from the reaction.
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted Paal-Knorr synthesis has been shown to be an effective method for reducing reaction times and potentially improving yields for the synthesis of furans, pyrroles, and thiophenes.[2][11]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Substituted Thiophene Using Lawesson's Reagent
This protocol provides a general procedure for the microwave-assisted synthesis of a thiophene from a 1,4-diketone, which can often provide better selectivity and shorter reaction times.[6]
Materials:
-
1,4-Diketone (1.0 mmol)
-
Lawesson's Reagent (0.55 mmol, 1.1 eq of sulfur)
-
Anhydrous Toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.
-
Add anhydrous toluene and the magnetic stir bar to the vial.
-
Securely cap the reaction vessel.
-
Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Proceed with an appropriate aqueous workup and purification by column chromatography, distillation, or recrystallization.
Troubleshooting Workflow for Furan Byproduct Minimization
This diagram outlines a logical workflow for troubleshooting and optimizing your Paal-Knorr thiophene synthesis to minimize furan formation.
Caption: A step-by-step troubleshooting workflow.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Strategies to minimize isomerization of 2,5-dihydrothiophene products.
A Guide to Minimizing Isomerization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,5-dihydrothiophene and its derivatives. As a Senior Application Scientist, I understand the critical importance of isomeric purity in complex synthetic workflows. A frequent challenge encountered by researchers is the unintended isomerization of the kinetically favored 2,5-dihydrothiophene product into its thermodynamically more stable congener, 2,3-dihydrothiophene. This guide provides in-depth, field-proven strategies and troubleshooting workflows to help you minimize this side reaction and ensure the integrity of your target molecule.
The Challenge: Isomeric Purity
2,5-Dihydrothiophene, also known as 3-thiolene, is a versatile synthetic intermediate.[1] However, its double bond is in an isolated position. Under various conditions, this double bond can migrate to form 2,3-dihydrothiophene (2-thiolene), where it is conjugated with the sulfur atom's lone pairs. This extended conjugation results in a more stable thermodynamic product.[2] This isomerization can be triggered by heat, acidic or basic conditions, or certain catalysts, often leading to impure products and complicating downstream applications.[2][3][4]
Understanding the Isomerization Mechanism
The isomerization from the 2,5-isomer to the 2,3-isomer is typically a catalyzed process. Traces of acid or base can facilitate a protonation-deprotonation sequence that allows the double bond to migrate to the more stable, conjugated position. High temperatures provide the necessary activation energy for this process to occur, even without an explicit catalyst.
Caption: Acid or base-catalyzed isomerization of 2,5-dihydrothiophene.
Frequently Asked Questions (FAQs)
Q1: I've successfully synthesized my 2,5-dihydrothiophene derivative, but my NMR spectrum shows a mixture of isomers. Why did this happen?
A1: This is a classic case of isomerization to the more thermodynamically stable 2,3-dihydrothiophene. The driving force is the formation of a conjugated system where the C=C double bond interacts with the sulfur atom. This rearrangement is common and is often accelerated by factors in your reaction or work-up procedure, such as elevated temperatures or the presence of acidic or basic residues.[2][4]
Q2: What specific experimental conditions are most likely to cause isomerization?
A2: Several factors can provide the energy or the catalytic pathway for this unwanted reaction:
-
High Temperature: Thermal energy is a primary culprit. Reactions run at high temperatures, or distillations performed at atmospheric pressure, significantly increase the rate of isomerization.[3] Alkane isomerization reactions, for instance, are mildly exothermic, and lower temperatures favor the desired isomers.
-
Acidic Contaminants: Trace amounts of acid can catalyze the migration of the double bond. This can come from reagents, acidic solvents, or even silica gel used in chromatography.[5] 2,3-Dihydrothiophene itself is known to polymerize in the presence of trace acids.[5]
-
Basic Conditions: Strong bases can also promote isomerization by abstracting a proton and forming a carbanionic intermediate.[6] For example, 2,5-dihydrothiophene 1,1-dioxides are known to isomerize to the 2,3-isomers in the presence of sodium hydride.[5]
-
Reaction Time: The longer your product is exposed to harsh conditions (high heat, non-neutral pH), the more likely it is that the equilibrium will shift towards the more stable 2,3-isomer.
Q3: How can I prevent isomerization during the purification step?
A3: Purification is a critical stage where isomerization often occurs.
-
Distillation: If your product is a liquid, vacuum distillation is strongly recommended over atmospheric distillation.[7] Lowering the pressure reduces the boiling point, thereby minimizing thermal stress on the molecule.
-
Chromatography: Standard silica gel is slightly acidic and can promote isomerization. If column chromatography is necessary, consider using deactivated (neutral) silica gel. You can prepare this by flushing the column with a solvent mixture containing a small amount of a neutral amine like triethylamine, followed by re-equilibration with your eluent.
-
Work-up: Ensure your work-up procedure neutralizes any acidic or basic components. A wash with a saturated sodium bicarbonate solution is effective for removing acids.[2]
Q4: Can my choice of synthesis route affect the likelihood of isomerization?
A4: Absolutely. Some synthetic methods are inherently milder than others.
-
Ring-Closing Metathesis (RCM): RCM reactions using catalysts like Grubbs' catalyst to form 2,5-dihydrothiophene from diallyl sulfide are often performed at or near room temperature (25-40°C), which is ideal for minimizing thermal isomerization.[1][2]
-
From 1,4-Dihalobut-2-enes: Syntheses involving the reaction of a 1,4-dihalobut-2-ene with a sulfide source can be performed at mild temperatures (e.g., 35-38°C), which helps preserve the kinetic 2,5-product.[1][8]
-
Gold-Catalyzed Cycloisomerization: The cycloisomerization of α-thioallenes using a gold(I) catalyst is another efficient method that proceeds at room temperature, yielding 2,5-dihydrothiophenes with high purity.[9]
Troubleshooting Guide: Isomerization Issues
This guide provides a systematic approach to diagnosing and solving isomerization problems during your experiments.
References
- 1. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quenching Procedures for Lewis Acid Catalysts in Thiophene Reactions
Welcome to the technical support guide for handling the critical quenching step in Lewis acid-catalyzed thiophenone reactions. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges of reaction workup, ensuring product integrity and laboratory safety.
Introduction: The Critical Role of the Quench
Friedel-Crafts acylation is a cornerstone of synthetic chemistry, frequently employed for the synthesis of acetylated thiophenes, which are valuable intermediates in pharmaceuticals and fine chemicals.[1] This reaction typically relies on strong Lewis acids like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or milder alternatives like tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂) to activate the acylating agent.[2][3][4][5]
However, the role of the Lewis acid does not end upon completion of the C-C bond formation. The ketone product, being a Lewis base, forms a stable complex with the catalyst. This necessitates a deliberate and controlled quenching step to decompose the catalyst, break up this complex, and allow for the isolation of the desired product. An improper quenching procedure can lead to yield loss, product degradation, and significant safety hazards. This guide provides field-proven insights and detailed protocols to master this crucial step.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching in a thiophenone acylation reaction?
The quenching process serves three critical functions:
-
Catalyst Deactivation: It irreversibly decomposes the Lewis acid, halting the reaction completely.
-
Product Liberation: The acylthiophene product forms a strong adduct with the Lewis acid catalyst. The quench, typically through hydrolysis, breaks this bond, releasing the free ketone.
-
Facilitation of Workup: It converts the organometallic complexes and excess Lewis acid into inorganic salts that can be separated from the organic product by partitioning them into an aqueous layer during liquid-liquid extraction.
Q2: What are the standard quenching agents and what is the rationale for their use?
The choice of quenching agent is dictated by the reactivity of the Lewis acid and the sensitivity of the product.
| Quenching Agent | Primary Use & Rationale | Common Lewis Acids |
| Ice / Cold Water | The most common method. The high heat of hydrolysis of strong Lewis acids is managed by the latent heat of fusion of ice.[6] This is a vigorous and highly effective method. | AlCl₃, TiCl₄ |
| Ice / Dilute HCl | The addition of a strong acid like HCl prevents the precipitation of gelatinous metal hydroxides (e.g., Al(OH)₃) by keeping the metal ions in their soluble hydrated form (e.g., [Al(H₂O)₆]³⁺).[6][7][8][9] This ensures a clean phase separation. | AlCl₃, TiCl₄ |
| Sat. aq. NH₄Cl | A milder alternative to strong acid. Ammonium chloride is the salt of a weak base and a strong acid, providing a slightly acidic solution that can effectively hydrolyze the catalyst-product complex with less risk of acid-catalyzed side reactions.[2][3] | SnCl₄, ZnCl₂, EtAlCl₂ |
| Alcohols (Isopropanol, Ethanol) | Used in a "step-down" approach for quenching extremely reactive or pyrophoric materials.[10][11] The alcohol reacts less violently than water, allowing for initial, controlled deactivation before the final addition of water. | Pyrophoric reagents, highly reactive metal hydrides. |
Q3: What are the major safety hazards associated with quenching AlCl₃ or TiCl₄?
Extreme caution is mandatory when quenching strong, water-sensitive Lewis acids.
-
Violent Exothermic Reaction: The hydrolysis of AlCl₃ and TiCl₄ is intensely exothermic.[12] Uncontrolled addition to water can cause the reaction solvent to boil instantaneously, leading to a dangerous eruption of vessel contents. The standard, safe procedure is to always add the reaction mixture slowly to a large excess of crushed ice.[6][7]
-
Corrosive Gas Evolution: The reaction of anhydrous Lewis acids with water liberates large volumes of hydrogen chloride (HCl) gas.[8][9][12][13] This process must be performed inside a certified chemical fume hood with adequate ventilation to prevent inhalation of the corrosive fumes.[14][15]
-
Chemical Splashes: Due to the vigor of the reaction, there is a high risk of splashing corrosive materials.[16] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and gloves, is essential.[10][14]
Q4: How do I select the appropriate quenching strategy for my specific experiment?
The decision depends on a balance of catalyst reactivity and product stability. The following workflow provides a general guideline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. The Use of the Titanium Tetrachloride (Ticl4) Catalysts as a Reagent for Organic Synthesis | CoLab [colab.ws]
- 6. websites.umich.edu [websites.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. youtube.com [youtube.com]
- 13. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 2(5H)-Thiophenone and 2(5H)-Furanone: Unveiling Divergent Biological Activities
In the landscape of heterocyclic chemistry and drug discovery, the subtle exchange of a single heteroatom within a molecular scaffold can dramatically alter its biological profile. This guide provides an in-depth comparative study of two such structurally analogous five-membered heterocyclic compounds: 2(5H)-thiophenone and 2(5H)-furanone. While both share a common α,β-unsaturated lactone/thiolactone motif, the substitution of the oxygen atom in the furanone ring with sulfur to form the thiophenone core introduces significant changes in electronegativity, aromaticity, and hydrogen bonding capability, leading to distinct pharmacological activities. This comprehensive analysis, intended for researchers, scientists, and drug development professionals, will explore the synthesis, diverse biological activities, and underlying mechanisms of action of these two important pharmacophores, supported by experimental data and established protocols.
At a Glance: Furanone vs. Thiophenone
The fundamental differences in the physicochemical properties of furan and thiophene lay the groundwork for their divergent biological roles. The higher electronegativity of oxygen in the furanone ring compared to sulfur in the thiophenone ring results in a more polar molecule. Conversely, the greater aromaticity of the thiophene ring often contributes to enhanced metabolic stability. These intrinsic differences influence how these molecules interact with biological targets.[1]
A Comparative Overview of Biological Activities
Both 2(5H)-furanone and this compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, the potency and mechanism of these actions often differ, highlighting the critical role of the heteroatom.
Antimicrobial and Anti-biofilm Activity
2(5H)-Furanone derivatives have been extensively studied as potent antimicrobial and anti-biofilm agents.[2] Natural brominated furanones, produced by the red algae Delisea pulchra, are well-known for their ability to inhibit quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[3] This anti-virulence approach is a promising strategy to combat antibiotic resistance.[4]
One of the key mechanisms of furanone-mediated QS inhibition is the structural mimicry of N-acyl homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria.[3] This allows the furanones to competitively bind to AHL receptors, thereby disrupting downstream signaling pathways.
In contrast, against Gram-positive bacteria like Staphylococcus aureus, some furanone derivatives induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4]
While there is extensive literature on the antimicrobial properties of thiophene derivatives in general, direct comparative studies with this compound are less common. However, various thiophene-based compounds have shown significant antimicrobial activity against a range of pathogens.[5][6][7] For instance, certain thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli by increasing membrane permeabilization.[8]
Table 1: Comparative Antimicrobial Activity of Furanone and Thiophene Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
| 2(5H)-Furanone Derivative (F105) | Staphylococcus aureus | MIC | 10 µg/mL | [4] |
| 2(5H)-Furanone Derivative (F105) | Staphylococcus aureus | MBC | 40 µg/mL | [4] |
| Thiophene Derivative | Colistin-Resistant A. baumannii | MIC₅₀ | 16-32 mg/L | [8] |
| Thiophene Derivative | Colistin-Resistant E. coli | MIC₅₀ | 8-32 mg/L | [8] |
| Spiro-indoline-oxadiazole-thiophene | Clostridium difficile | MIC | 2-4 µg/mL | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates.
Cytotoxic Activity
Both furanone and thiophene scaffolds have been incorporated into molecules with potent anticancer activity. The choice between the two often depends on the specific cancer cell line and the overall molecular structure of the compound.[9]
5-Arylidene-2(5H)-furanone derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Structure-activity relationship (SAR) studies have shown that the introduction of electron-withdrawing groups, such as halogens or a nitro group, on the aromatic ring generally enhances cytotoxic activity.[10][11] For example, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as a highly potent compound.[10] Some 3,4-diaryl-2(5H)-furanone derivatives have exhibited exceptionally potent cytotoxic activities with ED50 values in the nanomolar range.[12] Furthermore, certain simple 2(5H)-furanone derivatives have shown selective cytotoxicity towards non-small cell lung cancer cell lines.[8]
Thiophene derivatives have also been extensively investigated as anticancer agents.[13][14] Some synthetic thiophenes have been shown to induce chromosomal damage and trigger apoptosis in human cancer cell lines.[13] In a comparative study of chalcone derivatives, the furan-containing compound showed slightly better activity against A549 (lung) and HepG2 (liver) cancer cell lines, whereas in a pyrazole series, the thiophene analog demonstrated superior potency against the A549 cell line.[9] This underscores the context-dependent nature of the bioisosteric replacement.
Table 2: Comparative Cytotoxicity of Furanone and Thiophene Analogs
| Compound | Core Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan-based Chalcone | Furan | A549 (Lung) | 28.6 | [9] |
| Thiophene-based Chalcone | Thiophene | A549 (Lung) | 32.4 | [9] |
| Furan-based Chalcone | Furan | HepG2 (Liver) | 25.3 | [9] |
| Thiophene-based Chalcone | Thiophene | HepG2 (Liver) | 29.8 | [9] |
| Furan-based Pyrazole | Furan | A549 (Lung) | 15.2 | [9] |
| Thiophene-based Pyrazole | Thiophene | A549 (Lung) | 10.8 | [9] |
| 3,4-dihalogenated 2(5H)-furanone (epoxide derivative) | Furan | MAC13/MAC16 | 50 nM | [15] |
| 3,4-dihalogenated 2(5H)-furanone (aziridine derivative) | Furan | MAC13/MAC16 | 30 nM | [15] |
IC₅₀: Half-maximal inhibitory concentration.
Anti-inflammatory Activity
The anti-inflammatory potential of both furanone and thiophene derivatives has been well-documented, with many compounds targeting the cyclooxygenase (COX) enzymes.[9][16]
Furanone-containing compounds, such as the withdrawn drug Rofecoxib (Vioxx), have demonstrated high selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Thiophene-based compounds have also been developed as potent and selective COX-2 inhibitors.[9][16] The anti-inflammatory activity of some tetrahydrobenzo[b]thiophene derivatives has been linked to their ability to activate the NRF2 pathway, which plays a crucial role in the cellular defense against oxidative stress. Comparative studies, although limited, suggest that both scaffolds can be effectively utilized to design potent anti-inflammatory agents.[9][17]
Table 3: Comparative Anti-inflammatory Activity (COX Inhibition)
| Compound | Core Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Furanone Derivative | Furan | >100 | 0.06 | >1667 | [9] |
| Rofecoxib (Vioxx) | Furan | 50 | 0.018 | 2778 | [9] |
| Thiophene Pyrazole Hybrid | Thiophene | 15.2 | 0.85 | 17.9 | [9] |
| Tetrahydrobenzothiophene | Thiophene | 5.8 | 0.31 | 18.7 | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 2(5H)-furanone derivatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated and vehicle controls.[19]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.[19]
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. 5-Arylidene-2(5H)-Furanone Derivatives: Synthesis and Structure-Activity Relationship for Cytotoxicity - Archives of pharmacal research : a publication of the Pharmaceutical Society of Korea : 논문 | DBpia [dbpia.co.kr]
- 3. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. clyte.tech [clyte.tech]
- 8. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiophenes and furans derivatives: a new class of potential pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Aromaticity of Thiophene, Furan, and Pyrrole
For researchers and professionals in drug development, a nuanced understanding of the building blocks of medicinal chemistry is paramount. Among the most ubiquitous scaffolds are the five-membered aromatic heterocycles: thiophene, furan, and pyrrole. Their subtle differences in electronic structure and stability—encapsulated by the concept of aromaticity—profoundly influence their reactivity, metabolic fate, and interaction with biological targets. This guide provides an in-depth comparison of their aromatic character, grounded in experimental data and theoretical principles, to inform rational drug design.
The Foundation: Aromaticity in Five-Membered Heterocycles
Aromaticity confers exceptional thermodynamic stability upon a cyclic, planar, and fully conjugated molecule. The key criterion, established by Hückel's rule, is the presence of (4n+2) π-electrons delocalized across the ring. Thiophene, furan, and pyrrole each achieve this aromatic sextet. Four π-electrons are contributed by the two carbon-carbon double bonds, and the requisite final two are supplied by a lone pair from the heteroatom (Sulfur, Oxygen, or Nitrogen).[1][2]
The participation of the heteroatom's lone pair is the defining feature of their aromaticity. However, the effectiveness of this participation is not equal across the series. It is dictated primarily by two competing factors: the electronegativity of the heteroatom and the efficiency of its p-orbital overlap with the ring's carbon atoms.
-
Electronegativity: A more electronegative heteroatom holds its lone pair more tightly, making it less available for delocalization into the π-system.[3][4] This impedes the establishment of the aromatic sextet and reduces aromatic character. Based on Pauling electronegativity (O: 3.44, N: 3.04, S: 2.58), one would predict that furan is the least aromatic.[4][5]
-
Orbital Overlap: Efficient orbital overlap is crucial for delocalization. The 2p orbitals of nitrogen (in pyrrole) and oxygen (in furan) are of a similar size to the 2p orbitals of carbon, allowing for effective overlap. In contrast, the larger 3p orbital of sulfur (in thiophene) has a size and energy mismatch with carbon's 2p orbitals, which can hinder overlap.
The final order of aromaticity is a balance of these effects. Experimental and computational data provide a definitive hierarchy.
Quantitative Comparison: The Experimental Evidence
Aromaticity is not a directly measurable quantity but is inferred from various physical and chemical properties. A consensus on the relative aromaticity of these heterocycles emerges from energetic, magnetic, and structural data.
Resonance energy is the additional stability a compound gains from electron delocalization compared to a hypothetical localized structure. It is a classic and powerful indicator of aromatic stabilization. The empirical resonance energies consistently show that thiophene possesses the greatest aromatic stability, followed by pyrrole, and then furan.[6]
| Compound | Resonance Energy (kcal/mol) | Resonance Energy (kJ/mol) |
| Benzene | 36 | 152 |
| Thiophene | 29 | 122 |
| Pyrrole | 21 | 90 |
| Furan | 16 | 68 |
| (Data compiled from various sources[5][6]) |
This energetic evidence establishes the fundamental order of aromaticity: Benzene > Thiophene > Pyrrole > Furan .[4]
Aromatic compounds sustain a diamagnetic ring current when placed in an external magnetic field. This current deshields the protons on the ring's periphery, causing their signals to appear further downfield in a ¹H NMR spectrum. The magnitude of this downfield shift correlates with the strength of the ring current and, by extension, the degree of aromaticity.
| Compound | α-Proton Chemical Shift (δ, ppm) | β-Proton Chemical Shift (δ, ppm) |
| Thiophene | ~7.17 | ~6.98 |
| Pyrrole | ~6.68 | ~6.22 |
| Furan | ~7.46 | ~6.40 |
| (Approximate values in CDCl₃, may vary slightly by source[7][8]) |
While direct comparison is complicated by the inductive effects of the heteroatoms, computational methods provide a clearer picture. Nucleus-Independent Chemical Shift (NICS) calculations are a modern standard for quantifying the magnetic criterion. NICS values are calculated at the geometric center of the ring; a more negative value indicates a stronger diatropic (aromatic) ring current. Multiple studies employing NICS calculations support the aromaticity order of thiophene > pyrrole > furan .[9]
In a highly aromatic system, π-electron delocalization leads to the averaging of bond lengths, which become intermediate between typical single and double bonds. While all three heterocycles show some degree of bond length equalization, the differences are subtle. For instance, the C–C bonds adjacent to the sulfur in thiophene are approximately 1.34 Å, while the other C–C bond is about 1.41 Å, indicating significant but incomplete delocalization.[10]
Chemical Reactivity: The Consequence of Aromaticity
A key chemical manifestation of aromaticity is the tendency to undergo electrophilic aromatic substitution (EAS) rather than addition reactions.[11] The stability conferred by aromaticity must be overcome to disrupt the π-system during the reaction. Therefore, a more aromatic compound is generally less reactive towards electrophiles.
The observed order of reactivity in EAS is the inverse of the aromaticity order: Pyrrole > Furan > Thiophene > Benzene .[12][13][14]
-
Pyrrole is the most reactive because the nitrogen atom is highly effective at donating its lone pair to stabilize the positive charge in the reaction intermediate (the arenium ion).[3]
-
Furan is less reactive than pyrrole. The highly electronegative oxygen atom is less willing to donate its electrons and accommodate the positive charge in the intermediate.
-
Thiophene , being the most aromatic of the three, is the most stable and therefore the least reactive.[13]
This inverse relationship between stability (aromaticity) and reactivity is a cornerstone of understanding these systems.
Caption: Relationship between aromaticity and reactivity.
Experimental & Computational Protocols
To provide a practical framework, we outline two standard methodologies for assessing aromaticity.
This protocol explains the causality behind the computational choices for obtaining reliable aromaticity indices.
-
Objective: To quantify the magnetic criterion of aromaticity by calculating the Nucleus-Independent Chemical Shift (NICS).
-
Methodology:
-
Structure Optimization (Causality): The first step is to find the lowest energy structure of each molecule. This is critical because NMR properties are highly sensitive to geometry. A robust level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a large basis set like 6-311+G(d,p), is chosen to accurately model electron correlation and provide a reliable molecular geometry.
-
Frequency Calculation (Validation): A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum, ensuring the subsequent property calculation is physically meaningful. This step is a self-validating system for the geometry optimization.
-
NMR Property Calculation (Execution): Using the validated geometry, a magnetic properties calculation is performed using the Gauge-Including Atomic Orbital (GIAO) method. GIAO is the standard for reliable NMR calculations as it minimizes issues with gauge-dependence.
-
NICS Analysis (Interpretation): The magnetic shielding tensor is calculated at the geometric center of the ring (and often 1 Å above it, denoted NICS(1), which is less sensitive to local σ-bond effects). The negative trace of this tensor gives the NICS value. More negative values (e.g., -15 ppm vs. -8 ppm) indicate stronger shielding, a larger ring current, and thus greater aromaticity.
-
Caption: Workflow for NICS calculation.
Summary and Implications for Drug Development
The evidence from energetic, magnetic, and reactivity data converges to a clear consensus on the relative aromaticity of these foundational heterocycles:
Thiophene > Pyrrole > Furan
This hierarchy is not merely academic; it has profound practical implications:
-
Metabolic Stability: The higher aromaticity of thiophene contributes to its greater stability and often, resistance to metabolic degradation compared to the more reactive furan ring, which can be susceptible to oxidative ring opening.
-
Receptor Interactions: The distinct electronic distributions—governed by the heteroatom's ability to donate its lone pair—create different electrostatic potentials and hydrogen bonding capabilities, directly impacting how a molecule fits into a protein's active site.
-
Synthetic Accessibility: The high reactivity of pyrrole and furan allows for functionalization under mild conditions, but can also lead to instability and polymerization, especially in acidic media.[4] Thiophene's robustness often simplifies synthetic manipulations.
By understanding the principles that govern the aromaticity of thiophene, furan, and pyrrole, scientists can make more informed decisions in the design and optimization of novel therapeutics, leveraging the unique properties of each ring to achieve the desired pharmacological profile.
References
- 1. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. quora.com [quora.com]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiophene - Wikipedia [en.wikipedia.org]
- 11. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]
- 12. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 14. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]
A Researcher's Guide to 2(5H)-Thiophenone: Bridging Experimental Spectra with Theoretical Calculations
Introduction: The Spectroscopic Identity of 2(5H)-Thiophenone
This compound is a sulfur-containing heterocyclic compound of significant interest in organic synthesis and materials science. Its unique electronic and structural properties, stemming from the interplay between the thiophene ring and the carbonyl group, make it a valuable building block for more complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the prediction of its reactivity.
This guide presents a comprehensive validation of the spectroscopic data of this compound, comparing experimental Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra with theoretical calculations performed using Density Functional Theory (DFT). By detailing the methodologies and rationale behind both the experimental acquisition and computational modeling, this document serves as a practical reference for researchers aiming to leverage these techniques in their own work.
I. Vibrational Spectroscopy: Unraveling Molecular Bonds
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a window into the bonding framework of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment, Raman spectroscopy probes vibrations that cause a change in the molecular polarizability. Together, they offer a complementary and powerful approach to structural elucidation.
Experimental Protocol: Acquiring Vibrational Spectra
Sample Preparation: For accurate and reproducible spectroscopic measurements, the purity of the this compound sample is critical. It is recommended to use a commercially available high-purity sample (e.g., from Sigma-Aldrich) or to synthesize and purify the compound using established literature methods.
FT-IR Spectroscopy:
-
Attenuated Total Reflectance (ATR)-IR: A small amount of neat this compound liquid is placed directly on the ATR crystal (e.g., diamond or germanium).
-
The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.
FT-Raman Spectroscopy:
-
A sample of neat this compound is placed in a glass capillary tube.
-
The spectrum is excited using a near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence.
-
The scattered radiation is collected over a range of 3500-100 cm⁻¹ with a spectral resolution of 2 cm⁻¹.
Theoretical Protocol: Predicting Vibrational Spectra with DFT
The prediction of vibrational spectra through computational chemistry offers a powerful tool for assigning experimental bands and understanding the nature of molecular vibrations. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, has proven to be a reliable method for this purpose.
Computational Workflow:
A Comparative Analysis of Thiophene Derivatives in Drug Development: From Privileged Scaffold to Clinical Candidates
This guide provides an in-depth comparative analysis of thiophene derivatives in modern drug development. We will explore the chemical properties that make thiophene a "privileged" scaffold, compare its performance across different therapeutic areas, and provide the experimental data and protocols necessary for researchers to evaluate these compounds in their own work. The narrative is designed to explain not just the "how" but the "why" behind experimental choices, grounding all claims in authoritative sources.
The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties.[1][2] The key to its success lies in its role as a bioisostere of the benzene ring.[4][5][6] Bioisosterism, the substitution of one chemical group with another that retains similar physical and chemical properties, is a critical strategy in drug design to enhance efficacy, modulate metabolism, and reduce toxicity.[5][7][8]
Replacing a benzene ring with thiophene can:
-
Alter Electronic Properties: The sulfur atom's lone pairs of electrons make the thiophene ring more electron-rich than benzene, which can lead to different and potentially stronger interactions with biological targets.[1][9]
-
Improve Metabolic Stability: The sulfur atom can block sites of metabolism that would be susceptible on a phenyl ring, leading to improved pharmacokinetic profiles.[1]
-
Enhance Receptor Binding: The sulfur atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a target receptor that is not possible with a benzene ring.[1]
These subtle but significant modifications allow medicinal chemists to fine-tune a drug candidate's properties, a recurring theme we will explore in the following therapeutic comparisons.
Synthesis of Thiophene Scaffolds: The Gewald Reaction
A common and efficient method for synthesizing substituted 2-aminothiophenes, which are crucial building blocks for many therapeutic agents, is the Gewald reaction.[3][10][11][12] This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde with a cyano-activated methylene compound and elemental sulfur in the presence of a base.[3] Its simplicity and reliability make it a go-to method in many drug discovery campaigns.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol describes a general procedure for the Gewald synthesis.
Materials:
-
Ketone/aldehyde (e.g., acetylacetone) (1.0 eq)
-
Active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 eq)
-
Elemental Sulfur (1.2 eq)
-
Base (e.g., diethylamine or triethylamine) (1.0 eq)
-
Solvent (e.g., Ethanol or DMF)
-
Stir plate and magnetic stir bar
-
Reaction flask and condenser
Procedure:
-
To a reaction flask, add the ketone/aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and the solvent.
-
Begin stirring the mixture at room temperature.
-
Add the base (1.0 eq) dropwise to the mixture.
-
Add elemental sulfur (1.2 eq) portion-wise to the reaction. An exothermic reaction may be observed.
-
Attach a condenser and heat the reaction mixture to 40-50°C for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[10][11]
-
Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice or into cold water to precipitate the product.[10]
-
Filter the resulting solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.[11]
Workflow Diagram: Gewald Synthesis
Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.
Comparative Analysis: Thiophenes in Major Therapeutic Areas
We will now compare the performance of thiophene derivatives across several key disease areas, supported by experimental data.
Anticancer Agents
Thiophene derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including kinase inhibition and general cytotoxicity.[11][13]
Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Thiophene-based compounds have been developed as potent inhibitors of key kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Jun N-terminal kinases (JNKs), which are crucial for tumor angiogenesis and proliferation.[14][15][16] For instance, novel thiophene-3-carboxamide derivatives have shown effective VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range.[16] Similarly, thiophene-based inhibitors of JNKs have shown promise in reducing tumor growth.[15]
Cytotoxicity: Other thiophene derivatives exhibit broad cytotoxic activity against various cancer cell lines.[10][13] These compounds are often evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines, providing a comprehensive overview of their potential.[10]
Table 1: Comparative Anticancer Activity of Thiophene Derivatives
| Compound Class | Target/Mechanism | Example Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|---|
| Thiophene-3-carboxamides | VEGFR-2 Inhibition | A549 (Lung) | 191.1 nM | [16] |
| Thienyl-acrylonitriles | Multi-kinase (VEGFR-2) | Huh-7 (Liver) | 0.5 µM | [14] |
| Fused Thiophenes | JNK Inhibition | Pancreatic Cancer | Reduces tumor growth | [15] |
| 2-Amino-thiophenes | General Cytotoxicity | Leukemia (CCRF-CEM) | GI₅₀ = 1.35 µM | [10] |
| Thiazolyl-thiophenes | General Cytotoxicity | MCF-7 (Breast) | IC₅₀ = 5.2 µg/mL |[13] |
Experimental Protocol: In Vitro Cytotoxicity (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity by measuring cell density based on the measurement of cellular protein content.[10]
Materials:
-
Human cancer cell lines
-
Culture medium, Fetal Bovine Serum (FBS), and antibiotics
-
96-well microtiter plates
-
Thiophene test compounds dissolved in DMSO
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (50% w/v)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at the appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the thiophene derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 50 µL of cold 50% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Anti-Inflammatory Agents
Thiophene derivatives are prominent in the development of anti-inflammatory drugs, with commercial examples like Tinoridine and Tiaprofenic acid.[9][17][18] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[9][18]
Mechanism of Action: Arachidonic acid is metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins and by LOX enzymes to produce leukotrienes. Both prostaglandins and leukotrienes are potent inflammatory mediators. By inhibiting these enzymes, thiophene derivatives can effectively reduce inflammation.[9][19]
Table 2: Comparative Anti-Inflammatory Activity of Thiophene Derivatives
| Compound Structure | Target Enzyme | Activity (IC₅₀) | Comparison to Standard | Reference |
|---|---|---|---|---|
| 2-amino-3-cyanothiophene | 5-LOX | 29.2 µM | Potent inhibitor | [19] |
| Thiophene-Cu(II) Complex | COX-2 | -7.42 kcal/mol (Binding Energy) | Higher than Aspirin | [19] |
| Thiophene-morpholine conjugate | COX-1 / COX-2 | 0.11 µM / 0.08 µM | More potent than Celecoxib | [9][18] |
| 2-amino-thiophene derivative | 15-LOX-1 | Better than PD-146176 | More efficient inhibitor |[9] |
Signaling Pathway: Inhibition of the Arachidonic Acid Cascade
Caption: Thiophene derivatives inhibit COX/LOX enzymes, blocking inflammatory mediator production.
Antimicrobial and Antiviral Agents
The thiophene scaffold is present in numerous antimicrobial and antiviral agents, demonstrating broad-spectrum activity.[20][21][22]
Antibacterial/Antifungal Activity: Thiophene derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[21][23][24] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth. Some derivatives show potency comparable to or greater than standard antibiotics like ampicillin.[25]
Antiviral Activity: In the fight against viral diseases, thiophene derivatives have emerged as promising candidates. A notable example is the development of compounds that act as Ebola virus (EBOV) entry inhibitors.[26] These molecules work by disrupting the interaction between the Ebola virus glycoprotein (GP) and the host cell receptor NPC1, a critical step for viral infection.[26]
Table 3: Comparative Antimicrobial and Antiviral Activity
| Compound Class | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Spiro–indoline–oxadiazole | Clostridium difficile | MIC | 2-4 µg/mL | [24] |
| Pyridine-thiophene hybrid | S. aureus / E. coli | MIC | 3.9 / 7.8 µg/mL | [25] |
| 2,5-disubstituted thiophene | Ebola Virus (EBOV) | EC₅₀ | 0.19 µM | [26] |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii | MIC₅₀ | 16 mg/L |[23] |
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[24]
Materials:
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Thiophene test compounds dissolved in DMSO
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)[20]
-
Incubator
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the thiophene compound in the broth medium directly in the 96-well plate. Concentrations should span a wide range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Controls: Prepare a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion and Future Perspectives
The thiophene ring is undeniably a privileged scaffold in drug discovery, contributing to a wide array of therapeutic agents.[1][2] Its utility as a bioisostere for the phenyl ring provides a powerful tool for medicinal chemists to optimize lead compounds, enhancing potency while improving pharmacokinetic and safety profiles.[1][4] The comparative data presented here across anticancer, anti-inflammatory, and antimicrobial applications underscore the versatility and potential of thiophene derivatives.[9][14][23] As synthetic methodologies continue to evolve and our understanding of disease biology deepens, we can anticipate that novel thiophene-based compounds will continue to populate the drug development pipeline, offering new hope for treating a multitude of diseases.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosterism - Drug Design Org [drugdesign.org]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 12. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 13. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 14. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uiowa.flintbox.com [uiowa.flintbox.com]
- 16. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journalwjarr.com [journalwjarr.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 2(5H)-Thiophenone Derivatives and Other Sulfur Heterocycles in Medicinal Chemistry
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery, with sulfur-containing heterocycles representing a particularly fruitful area of research. Their unique stereoelectronic properties, ability to engage in various non-covalent interactions, and capacity to serve as bioisosteres for other functional groups make them privileged structures in the design of novel therapeutic agents.[1][2] This guide provides an in-depth comparison of 2(5H)-thiophenone derivatives against other prominent sulfur heterocycles—namely thiophenes, thiazoles, and thiadiazoles—to elucidate their relative efficacy and potential in modern drug development.
The Ascendant Role of this compound
The this compound core, a five-membered ring containing a sulfur atom and a ketone group, is a versatile synthetic intermediate.[3] Its structure is of significant interest as it exists in a tautomeric equilibrium with its enol form, 2-hydroxythiophene, although the keto form is predominant.[3] This inherent reactivity, particularly at the sulfur atom and the carbon framework, allows for a multitude of chemical transformations, making it an attractive scaffold for creating diverse molecular architectures with tailored biological activities.[3]
Derivatives of this compound have demonstrated notable therapeutic potential, with research highlighting their antimicrobial activity against various bacterial and fungal pathogens and emerging evidence of their anticancer properties.[3] This positions the this compound scaffold as a valuable starting point for the development of new therapeutic agents.
Comparative Efficacy: this compound vs. Key Sulfur Heterocycles
A meaningful evaluation of this compound's potential requires a comparative analysis against its more established sulfur-containing counterparts.
The thiophene ring is one of the most well-established sulfur heterocycles in medicinal chemistry, ranking as a privileged scaffold in FDA-approved drugs.[1][4] Its electron-rich nature and bioisosteric relationship with the benzene ring enhance its ability to interact with a wide array of biological targets.[1] To date, 26 FDA-approved drugs feature a thiophene nucleus, spanning therapeutic classes such as anti-inflammatory (e.g., Tenoxicam, Suprofen), anticancer (e.g., Raltitrexed), and antipsychotic (e.g., Olanzapine) medications.[1]
-
Structural Distinction from this compound: The core difference lies in the aromaticity and the presence of the exocyclic carbonyl group in this compound. While thiophene is fully aromatic, the ketone functionality in this compound breaks this aromaticity, altering the ring's electronic properties and reactivity. This structural change provides different vectors for chemical modification and can lead to distinct interactions with biological targets. Thiophene derivatives are known for a wide range of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and antiallergic properties.[5][6]
The thiazole ring, containing both sulfur and nitrogen, is another cornerstone of medicinal chemistry.[7][8] It is a key component of natural products like vitamin B1 (Thiamine) and is present in numerous synthetic drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[7][8] The nitrogen atom in the thiazole ring provides an additional site for hydrogen bonding, which can be crucial for target engagement.
-
Efficacy Comparison: Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[8][9][10] The inclusion of a nitrogen atom fundamentally alters the electronic landscape compared to the all-carbon thiophenone ring (excluding the carbonyl). This makes thiazoles particularly effective in mimicking peptide bonds and interacting with protein active sites, a feature less pronounced in this compound derivatives.
Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. They exist in several isomeric forms, with the 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds being the most extensively studied in medicinal chemistry.[11][12] These heterocycles are known for their great in vivo stability and are considered bioisosteric replacements for thiazole and other ring systems.[11] Marketed drugs like the diuretic Acetazolamide contain the 1,3,4-thiadiazole core.
-
Pharmacological Profile: Thiadiazole derivatives boast an exceptionally broad range of biological activities, including anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[11][12][13] The presence of two nitrogen atoms significantly influences the ring's electronic distribution and hydrogen bonding capacity. This often leads to potent and diverse biological activities, presenting a high benchmark for comparison with emerging scaffolds like this compound.
Data Summary: Biological Activities of Sulfur Heterocycles
The following table summarizes the comparative biological activities of the discussed sulfur heterocycles.
| Heterocycle Core | Key Biological Activities | Examples of Active Derivatives / Drugs | Reference |
| This compound | Antimicrobial, Anticancer | Modified thiophenone structures | [3] |
| Thiophene | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Anticonvulsant, Antioxidant | Raltitrexed, Olanzapine, Suprofen, Zileuton | [1][4][14][15] |
| Thiazole | Antimicrobial, Anticancer, Antiretroviral, Anti-inflammatory, Antifungal | Ritonavir, Dasatinib, Sulfazole, Abafungin | [7][8][9] |
| Thiadiazole | Anticonvulsant, Antimicrobial, Anticancer, Anti-inflammatory, Analgesic, Diuretic | Acetazolamide, Methazolamide, Sulfamethazole | [11][12][13][16] |
Experimental Protocols: Assessing Biological Efficacy
To ensure trustworthiness and reproducibility, the evaluation of novel chemical entities must follow validated experimental protocols. Below is a standard methodology for assessing the in vitro anticancer activity of heterocyclic compounds.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations: Structures and Workflows
Structural Comparison of Heterocyclic Cores
The following diagram illustrates the fundamental structural differences between the discussed sulfur-containing heterocyclic scaffolds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 3354-32-3 | Benchchem [benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. labinsights.nl [labinsights.nl]
- 6. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 7. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 13. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cognizancejournal.com [cognizancejournal.com]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sysrevpharm.org [sysrevpharm.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Substituted Thiophenone Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the therapeutic efficacy of a candidate molecule is intrinsically linked to its specificity. While achieving potent on-target activity is a primary objective, understanding a compound's potential for off-target interactions is equally critical for mitigating adverse effects and ensuring clinical success. Substituted thiophenone compounds, a versatile class of heterocyclic molecules, have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] However, the very structural features that make them effective can also predispose them to unintended interactions with other biological targets. This guide provides a comprehensive overview of cross-reactivity studies for this important class of compounds, offering both theoretical insights and practical, field-proven experimental protocols.
The Imperative of Proactive Cross-Reactivity Profiling
The thiophene ring, an isostere of benzene, is an electron-rich scaffold that can engage in various interactions with biological macromolecules.[4] The nature and position of substituents on the thiophene core dictate the compound's overall physicochemical properties, including its shape, lipophilicity, and hydrogen bonding potential, which in turn govern its target binding profile. Cross-reactivity, or the ability of a drug to bind to multiple targets, can arise from structural similarities between the binding sites of the intended target and off-targets.[5] This can lead to a range of outcomes, from unexpected beneficial effects (polypharmacology) to severe toxicity.[6][7] For instance, the metabolism of some thiophene-containing drugs can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which are known to be responsible for drug-induced hepatotoxicity in some cases.[6][7] Therefore, a thorough investigation of cross-reactivity early in the drug development pipeline is not just a regulatory requirement but a fundamental aspect of rational drug design.
A Comparative Analysis of Substituted Thiophenone Scaffolds
The diverse biological activities of substituted thiophenones are a direct consequence of the varied chemical space accessible through their synthesis. Different substitution patterns give rise to distinct pharmacological profiles and, consequently, different cross-reactivity concerns.
Thiophenones as Kinase Inhibitors
Substituted thiophenones have been explored as inhibitors of various kinases, which share a structurally conserved ATP-binding pocket. This inherent similarity makes cross-reactivity a significant challenge. For example, a thiophene-based compound designed to target a specific tyrosine kinase might also inhibit other kinases with similar ATP-binding site architectures, leading to off-target effects.
Thiophenones as Enzyme Inhibitors
Beyond kinases, substituted thiophenones have been shown to inhibit a range of other enzymes. For instance, novel thiophene derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity.[8] Studies on these compounds have demonstrated high selectivity against other phosphatases like PTPα, LAR, CD45, and TCPTP, highlighting the feasibility of designing selective inhibitors.[8] In another example, a series of thieno[2,3-b]thiophene derivatives were evaluated for their inhibitory activity against β-glucuronidase and xanthine oxidase, with some compounds showing high potency and selectivity.[9]
Thiophenones as Anticancer Agents
The anticancer activity of substituted thiophenones often stems from their ability to interfere with multiple cellular pathways.[10] Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11] Others have demonstrated broad-spectrum anticancer activity against various cancer cell lines.[1][12] Given the multifaceted nature of cancer, this polypharmacology can be advantageous. However, it also necessitates a careful evaluation of off-target effects on healthy cells and tissues.
Experimental Workflows for Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a multi-pronged approach, combining in vitro biochemical and cell-based assays with in silico predictions.
In Vitro Cross-Reactivity Profiling Workflow
Caption: A typical workflow for in vitro cross-reactivity profiling of substituted thiophenone compounds.
Experimental Protocols
This protocol describes a high-throughput in vitro kinase assay to profile a substituted thiophenone compound against a large panel of kinases.
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Test substituted thiophenone compound
-
Recombinant kinases (a panel of representative kinases)
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound, the specific kinase, and its corresponding substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each kinase at the tested compound concentration.
This protocol outlines the determination of the cytotoxic effects of substituted thiophenone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10]
Materials:
-
Substituted thiophenone derivative
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).[10]
-
Incubation: Incubate the plate for another 24-72 hours.[10]
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well and incubate for 4 hours.[10]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Quantitative Comparison of Cross-Reactivity
The following tables summarize hypothetical cross-reactivity data for two series of substituted thiophenones, one designed as kinase inhibitors and the other as general enzyme inhibitors.
Table 1: Cross-Reactivity Profile of Thiophenone-Based Kinase Inhibitors
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Selectivity Ratio (Off-Target 2 / Target) |
| Thio-K1 | 15 | 300 | >10,000 | 20 | >667 |
| Thio-K2 | 25 | 150 | 5,000 | 6 | 200 |
| Thio-K3 | 8 | 1,200 | >10,000 | 150 | >1250 |
Table 2: Cross-Reactivity Profile of Thiophenone-Based Enzyme Inhibitors
| Compound | Target Enzyme IC50 (µM) | Off-Target Enzyme 1 IC50 (µM) | Off-Target Enzyme 2 IC50 (µM) | Selectivity Ratio (Off-Target 1 / Target) | Selectivity Ratio (Off-Target 2 / Target) |
| Thio-E1 | 0.9[9] | 50 | >100 | 55.6 | >111 |
| Thio-E2 | 2.1[8] | 35 | 80 | 16.7 | 38.1 |
| Thio-E3 | 14.4[9] | >100 | >100 | >7 | >7 |
Mechanistic Insights into Cross-Reactivity
Understanding the structural basis of cross-reactivity is paramount for designing more selective compounds.
Signaling Pathway Perturbation
Caption: Cross-reactivity of a thiophenone kinase inhibitor leading to off-target pathway modulation.
The structural similarity between the ATP-binding sites of different kinases is a common reason for the cross-reactivity of kinase inhibitors. Minor changes in the substituents on the thiophene ring can significantly alter the binding mode and selectivity profile of the compound. For example, the addition of a bulky group might prevent binding to a smaller, more constrained off-target binding site, thereby improving selectivity.
Conclusion
The therapeutic potential of substituted thiophenone compounds is undeniable. However, their successful clinical translation hinges on a thorough understanding and mitigation of their cross-reactivity profiles. The systematic application of the experimental workflows and a deep understanding of the structure-activity relationships, as outlined in this guide, are essential for the development of safe and effective thiophenone-based therapeutics. By embracing a proactive approach to cross-reactivity profiling, researchers can navigate the complexities of drug discovery with greater confidence and precision.
References
- 1. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 2. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Thiophene Analogs in Oncology Research
Introduction: The Thiophene Scaffold in Modern Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The thiophene ring, a sulfur-containing five-membered heterocycle, is one such "privileged scaffold."[1][2] Its unique electronic properties and ability to serve as a bioisostere for phenyl rings make it a versatile building block in drug design.[3] Thiophene and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[4][5][6]
The pursuit of more effective and less toxic cancer therapies is a primary driver of oncological research.[4][5] Thiophene analogs have risen as influential candidates, with studies demonstrating their ability to bind a range of cancer-specific protein targets and inhibit critical signaling pathways involved in tumor progression.[1][2] The efficacy of these compounds is profoundly influenced by the nature and placement of chemical substitutions on the thiophene core, a concept central to structure-activity relationship (SAR) studies.[4][6]
This guide provides a comparative analysis of the cytotoxic effects of various thiophene analogs against prominent cancer cell lines. We will delve into the robust methodologies required to validate these cytotoxic effects, present comparative experimental data, and explore the underlying mechanisms of action that make these compounds promising candidates for future chemotherapeutics.
PART 1: The Experimental Cornerstone: Methodologies for Assessing Cytotoxicity and Mechanism of Action
To ensure data integrity and reproducibility, a multi-assay approach is imperative. We begin with an initial screen for cytotoxicity and then proceed to more detailed mechanistic studies for the most potent compounds. The protocols described below are designed to be self-validating systems, providing a clear and logical path from initial observation to mechanistic insight.
Primary Viability Screening: The MTT Assay
The initial evaluation of a compound's anticancer potential hinges on its ability to reduce the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for this purpose.[7] Its principle lies in the metabolic activity of living cells; mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[9]
-
MTT Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration ~0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours in the incubator. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis
Potent compounds identified in the primary screen warrant further investigation to determine their mechanism of action. Flow cytometry is a powerful technique for this purpose, allowing for the rapid, quantitative analysis of individual cells within a population.[11]
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13] Dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Healthy, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (primary necrosis).
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the thiophene analog at its IC₅₀ concentration for 24-48 hours.[13]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition.[13]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[14]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL. The calcium in this buffer is essential for Annexin V binding to PS.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2 µL of PI solution (1 mg/mL) to the cell suspension.[13] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and replicating.[15][16] Flow cytometry can quantify the DNA content of cells, thereby revealing the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[16]
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content.[16]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Steps 1 & 2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. Fixation permeabilizes the cells, allowing the PI to enter and stain the nuclear DNA. Incubate overnight at -20°C or for at least 2 hours at 4°C.[16][17]
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet twice with cold PBS.[16]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase treatment is critical to degrade any RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.
Logical Flow: From Cytotoxicity to Mechanism
Caption: Logical workflow from primary screening to mechanistic studies.
PART 2: Comparative Performance of Thiophene Analogs
The following tables summarize published cytotoxicity data (IC₅₀ values) for various thiophene analogs against common human cancer cell lines. A lower IC₅₀ value indicates higher potency.
Table 1: Cytotoxicity (IC₅₀, µM) of Thiophene Analogs Against Breast Cancer Cell Lines
| Compound Class/Name | MCF-7 (Breast) | T-47-D (Breast) | Reference Compound | IC₅₀ (µM) | Source(s) |
| 2-Aminothiophenes | Doxorubicin | ~3.15 | [18] | ||
| Compound 13b (3-chlorophenyl) | 6.0 | - | [19] | ||
| Compound 13f (3-methoxyphenyl) | 7.5 | 6.0 | [19] | ||
| Thiophene-Chalcones | |||||
| Compound SB-200 | <30 | - | [18] | ||
| Thiazole-Thiophenes | Cisplatin | - | [20] | ||
| Compound 4b | Promising Activity | - | [20] | ||
| Compound 13a | Promising Activity | - | [20] | ||
| Thiophene Carboxamides | 5-Fluorouracil | <50 | [21] | ||
| Compound MB-D2 | Significant Effect | - | [21] |
Table 2: Cytotoxicity (IC₅₀, µM) of Thiophene Analogs Against Colon, Lung, and Liver Cancer Cell Lines
| Compound Class/Name | HCT-116 (Colon) | HT-29 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference Compound | Source(s) |
| Tetrahydrobenzo[b]thiophene | [22] | |||||
| Compound 4i | 0.17-0.20 | 0.17-0.20 | - | - | Selectivity Index: 654 | [22] |
| Thiophene-Chalcones | - | Significant Effect | 6.3 (Compound 15e) | - | Adriamycin | [23][24] |
| Thiazolyl Pyridines | - | - | 0.30-0.79 | - | Doxorubicin | [25] |
| 2,3-Fused Thiophenes | - | - | - | 12.61 (Cmpd 480) | Paclitaxel | [26] |
| Thiophene Carboxamides | - | Significant Effect | - | - | 5-Fluorouracil | [21] |
PART 3: Dissecting the Mechanisms of Thiophene-Induced Cell Death
The cytotoxic data reveals that these compounds kill cancer cells, but mechanistic studies explain how. The primary mechanisms identified for thiophene analogs include the induction of apoptosis and cell cycle arrest.[4][6]
Induction of Apoptosis
Many potent thiophene derivatives execute their anticancer effects by triggering the apoptotic cascade. For instance, studies on breast cancer cells (MCF-7) treated with the thiophene derivative SB-200 showed a significant increase in apoptosis.[18] Similarly, the tetrahydrobenzo[b]thiophene derivative BU17 was found to enhance the expression of caspases 3 and 9 in A549 lung cancer cells, which are key executioner and initiator caspases in the apoptotic pathway, respectively.[27]
Generalized Apoptotic Pathway Triggered by Thiophene Analogs
Caption: Generalized pathways of apoptosis induced by thiophene analogs.
Induction of Cell Cycle Arrest
Another prevalent mechanism is the disruption of the cell cycle. Several studies have shown that thiophene derivatives can cause cancer cells to accumulate in a specific phase of the cell cycle, thereby halting proliferation.
-
G0/G1 Arrest: All three thiophene derivatives tested against MCF-7 breast cancer cells in one study significantly induced cell cycle arrest in the G0/G1 phase.[18] This prevents cells from entering the S phase, where DNA synthesis occurs.
-
G2/M Arrest: The compound BU17 was shown to cause a dose-dependent accumulation of A549 lung cancer cells in the G2/M phase, indicating it interferes with the final stages of cell division.[27] This effect was linked to its ability to inhibit tubulin polymerization, a process essential for forming the mitotic spindle.[27]
Conclusion and Future Perspectives
The data clearly demonstrates that the thiophene scaffold is a highly valuable platform for the development of novel anticancer agents.[1][28] Thiophene analogs exhibit potent cytotoxic activity against a broad range of cancer cell lines, including those from breast, colon, and lung cancers.[18][22][23] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest at various checkpoints.[4][6]
The structure-activity relationship is a critical aspect; the cytotoxic potency and mechanistic profile are heavily dependent on the specific substitutions on the thiophene ring.[4][28] Future research should focus on synthesizing new derivatives with varied substitutions to optimize potency and selectivity, aiming to develop compounds that are highly toxic to cancer cells while sparing normal cells.[2] The development of targeted delivery systems, such as loading thiophene derivatives into nanoparticles, also represents a promising strategy to enhance efficacy and reduce systemic toxicity.[26]
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. atcc.org [atcc.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 2(5H)-Thiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2(5H)-Thiophenone Scaffold
This compound, a sulfur-containing lactone analog, serves as a crucial intermediate in the synthesis of a wide array of complex molecules. Its unique electronic and structural features make it a desirable scaffold in the development of pharmaceuticals and functional materials. The inherent reactivity of the thiophenone ring allows for diverse chemical transformations, making the efficient and scalable synthesis of this core structure a topic of significant interest in the chemical research community. This guide will explore and compare several key synthetic strategies, evaluating them on metrics of yield, scalability, cost-effectiveness, and safety.
Comparative Analysis of Key Synthetic Routes
The synthesis of this compound can be approached from several distinct starting materials and reaction pathways. Here, we analyze three primary routes: the thionation of succinic anhydride, the intramolecular cyclization of 4-mercaptobutanoic acid, and the Paal-Knorr synthesis of a 1,4-dicarbonyl precursor.
| Route | Starting Material(s) | Key Reagents | Typical Yield | Scalability | Relative Cost | Safety & Handling Considerations |
| 1. Thionation of Succinic Anhydride | Succinic anhydride | Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) | Moderate to Good | Good | Moderate | Requires handling of odorous and toxic sulfurizing agents. Hydrogen sulfide gas may be evolved. |
| 2. Intramolecular Cyclization | 4-Mercaptobutanoic acid | Dehydrating agent (e.g., DCC, acid catalyst) | Good to Excellent | Moderate | High | Starting material can be expensive and prone to oxidation. |
| 3. Paal-Knorr Synthesis | Succinaldehyde | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Moderate | Moderate | Moderate | Requires handling of a potentially unstable dialdehyde and toxic sulfurizing agents. |
In-Depth Analysis of Synthetic Routes
Route 1: Thionation of Succinic Anhydride
This is a classical and widely utilized approach for the synthesis of thiophenes and related sulfur heterocycles.[1][2] The reaction involves the direct conversion of a readily available dicarbonyl compound, succinic anhydride, into the corresponding thiolactone using a potent sulfurizing agent.
Mechanistic Insight: The reaction is believed to proceed through the initial formation of a dithiadiphosphetane disulfide from Lawesson's reagent or related species from P₄S₁₀. This reactive intermediate then facilitates the replacement of the oxygen atoms of the anhydride with sulfur. Subsequent intramolecular condensation and rearrangement lead to the formation of the this compound ring. While the precise mechanism can be complex, the key transformation is the oxygen-sulfur exchange.[3][4]
Causality of Experimental Choices: The choice between Lawesson's Reagent and P₄S₁₀ often depends on solubility and reactivity. Lawesson's reagent is generally more soluble in organic solvents and can sometimes lead to cleaner reactions and higher yields.[3] The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the anhydride and the sulfurizing agent. The temperature is often elevated to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound from Succinic Anhydride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add succinic anhydride (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Solvent Addition: Add anhydrous toluene or another high-boiling, non-polar solvent to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion (typically several hours), cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford this compound.
Caption: Intramolecular cyclization of 4-mercaptobutanoic acid.
Route 3: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles from 1,4-dicarbonyl compounds. [3][4][5][6]In the context of this compound, a suitable precursor would be succinaldehyde, which can be converted to the desired product using a sulfurizing agent.
Mechanistic Insight: The reaction is believed to initiate with the thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound by the sulfurizing agent to form thiocarbonyl intermediates. This is followed by an intramolecular condensation and subsequent dehydration to form the thiophene ring. [3][6]Tautomerization of the resulting 2,5-dihydroxy-2,5-dihydrothiophene would lead to the more stable this compound.
Causality of Experimental Choices: The choice of sulfurizing agent (P₄S₁₀ or Lawesson's reagent) and reaction conditions are crucial. [3][4]The reaction often requires heating to facilitate both the thionation and cyclization steps. The use of a high-boiling solvent is common. The handling of succinaldehyde requires care as it can be prone to polymerization.
Experimental Protocol: Paal-Knorr Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, place the 1,4-dicarbonyl precursor (e.g., succinaldehyde) and the sulfurizing agent (e.g., P₄S₁₀, 0.4 eq).
-
Solvent Addition: Add an anhydrous, high-boiling solvent such as toluene or xylene.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and quench it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts and decompose the excess sulfurizing agent.
-
Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Visualization of the Paal-Knorr Pathway
Caption: Paal-Knorr synthesis of this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent on the specific requirements of the research or development project.
-
For large-scale synthesis where cost and the availability of starting materials are primary concerns, the thionation of succinic anhydride presents a viable and scalable option, despite the need for careful handling of sulfurizing agents.
-
When high purity and yield are paramount, and the cost of the starting material is less of a constraint, the intramolecular cyclization of 4-mercaptobutanoic acid is an excellent choice, often providing a cleaner product with a more straightforward workup.
-
The Paal-Knorr synthesis offers a classic and versatile approach, particularly if substituted 1,4-dicarbonyl precursors are readily available for the synthesis of derivatives. However, for the parent this compound, the stability of the starting succinaldehyde can be a concern.
Ultimately, the selection of a synthetic route should be a strategic decision based on a holistic evaluation of yield, scalability, cost, safety, and the specific synthetic goals of the project. This guide provides the foundational data and insights to make that informed decision.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2(5H)-Thiophenone
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and efficiently. Handling and disposing of specialized reagents like 2(5H)-Thiophenone requires a robust understanding of its chemical nature and the associated risks. This guide moves beyond mere procedural lists to provide a deep, context-rich framework for managing this compound, ensuring the safety of laboratory personnel and environmental integrity.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Handling
Before any procedure begins, a thorough understanding of the substance is critical. This compound is a sulfur-containing heterocyclic compound whose hazards necessitate careful handling to prevent exposure. The primary risks are associated with its irritant properties.[1]
Core Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards of this compound. This information is derived from authoritative sources like the European Chemicals Agency (ECHA) and supplier Safety Data Sheets (SDS).[1][2]
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Skin Irritation | Skin Irritant, Category 2 | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Eye Irritant, Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |
| Combustibility | Combustible Liquid | Warning | Combustible liquid with a flash point of 98 °C (208.4 °F).[3][4] |
Causality Behind the Hazards
The irritant nature of this compound stems from its chemical reactivity. The thioester functional group and the unsaturated ring system can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to the observed irritation. Its classification as a combustible liquid, not flammable, is due to its relatively high flash point, meaning it requires a pre-existing heat source to ignite.[3]
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The choice of PPE is directly dictated by the hazard profile.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[3]
-
Eye and Face Protection : Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Skin and Body Protection : A standard laboratory coat should be worn and kept fully fastened.
-
Respiratory Protection : All handling of this compound that may generate vapors or mists must be conducted inside a certified chemical fume hood to prevent respiratory exposure.[6]
Spill Management Protocol
Accidents can occur despite the best precautions. An immediate and correct response is vital to mitigate exposure and environmental contamination.
Small Spill Cleanup (<100 mL)
-
Alert & Isolate : Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate : Ensure the chemical fume hood is operational.
-
Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[7]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose : All contaminated cleaning materials, including gloves, must be placed in the hazardous waste container.[6]
Large Spill Response (>100 mL)
-
Evacuate : Immediately evacuate the laboratory.
-
Alert : Notify your institution's Environmental Health and Safety (EHS) department and follow their specific emergency procedures.
-
Isolate : If safe to do so, close the laboratory doors to contain the vapors.
-
Do Not Attempt Cleanup : Large spills require specialized equipment and training and should only be handled by professional emergency responders.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in general waste.[4][7]
Waste Characterization and Segregation
-
Classification : This compound is classified as a hazardous chemical waste due to its irritant and combustible properties.
-
Segregation : Create two separate, clearly designated waste streams:
-
Liquid Waste : For unused or waste this compound and solutions containing it.
-
Solid Waste : For contaminated items such as pipette tips, absorbent materials, gloves, and weigh paper.
-
-
Causality : Segregation is crucial to prevent unintended chemical reactions. Mixing this compound with incompatible waste, such as strong oxidizing agents, could lead to a violent reaction.[8][9]
Containerization and Labeling
-
Select Container : Use only chemically compatible and properly sealed containers, typically high-density polyethylene (HDPE) or glass, provided by your EHS department. The container must have a secure, tight-fitting lid.[7]
-
Labeling : Immediately upon starting a waste container, label it clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Combustible").
-
The date the waste was first added.
-
-
Self-Validation : Proper labeling is a critical control point. It ensures that everyone in the lab is aware of the container's contents and that the waste will be handled correctly by the disposal facility.
On-site Accumulation and Storage
-
Location : Store waste containers in a designated satellite accumulation area within the laboratory. This area must be near the point of generation and under the control of the laboratory personnel.
-
Conditions : The storage area should be cool, dry, and well-ventilated, away from heat sources or open flames.[4] The container must remain closed at all times except when adding waste.
Final Disposal Pathway
-
Professional Disposal : The ultimate disposal of this compound must be carried out by a licensed hazardous waste management company.[7] Contact your institution's EHS office to arrange for the collection of full waste containers.
-
Recommended Method : The most common and environmentally sound disposal method for this type of organic waste is high-temperature incineration .
-
Mechanism : Incineration in a specialized facility equipped with afterburners and scrubbers ensures the complete destruction of the compound. The combustion process breaks it down into carbon dioxide, water, and sulfur oxides (SOx). The acidic SOx gases are then neutralized and "scrubbed" from the exhaust stream to prevent acid rain and air pollution.[8]
Decision-Making Workflow for this compound Management
The following diagram provides a visual summary of the logical flow for handling, managing spills, and disposing of this compound waste.
Caption: Decision workflow for handling, spill response, and disposal of this compound.
References
- 1. This compound | C4H4OS | CID 137898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound 98 3354-32-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. drexel.edu [drexel.edu]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
